molecular formula C5H11NO2 B1606055 n-ethyl-2-hydroxypropanamide CAS No. 6280-14-4

n-ethyl-2-hydroxypropanamide

Cat. No.: B1606055
CAS No.: 6280-14-4
M. Wt: 117.15 g/mol
InChI Key: PWHWWMHNXSWQLD-UHFFFAOYSA-N
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Description

N-ethyl-2-hydroxypropanamide is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-Ethyl-2-hydroxypropionamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality n-ethyl-2-hydroxypropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-ethyl-2-hydroxypropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-hydroxypropanamide
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHWWMHNXSWQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101309111
Record name N-Ethyl-2-hydroxypropanamide
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Molecular Weight

117.15 g/mol
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CAS No.

6280-14-4
Record name N-Ethyl-2-hydroxypropanamide
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Record name N-Ethyl-2-hydroxypropionamide
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Record name N-Ethyl-2-hydroxypropanamide
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Record name N-ethyl-2-hydroxypropionamide
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Foundational & Exploratory

Physicochemical properties of N-ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-2-hydroxypropanamide

Foreword: A Molecule of Chiral Significance

In the landscape of modern synthetic chemistry and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug can be intrinsically linked to its stereochemistry, making the tools that control chirality indispensable. N-ethyl-2-hydroxypropanamide, a derivative of lactic acid, emerges as a significant molecule in this context. Its dual functionality, possessing both a hydroxyl and a secondary amide group, combined with a chiral center, makes it a valuable chiral auxiliary and a versatile building block for more complex molecular architectures.[1] This guide provides a comprehensive exploration of the core physicochemical properties of N-ethyl-2-hydroxypropanamide, offering not just data, but the experimental context and scientific rationale crucial for its effective application by researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

Accurate identification is the foundation of all chemical research. N-ethyl-2-hydroxypropanamide is a chiral compound existing as two distinct enantiomers, (2S) and (2R).[1] The designation specifies the absolute configuration at the C2 carbon, which is critical for its role in stereoselective synthesis.[1]

  • Systematic Name: (2S)-N-ethyl-2-hydroxypropanamide or (2R)-N-ethyl-2-hydroxypropanamide

  • Common Names: (S)-N-Ethyl lactamide, (R)-N-Ethyl lactamide

  • CAS Registry Number:

    • (2S)-enantiomer: 194022-24-7[1]

    • (2R)-enantiomer: 6280-14-4[1]

  • Molecular Formula: C₅H₁₁NO₂[1][2]

  • Molecular Weight: 117.15 g/mol [1][3]

The molecule's structure, featuring a stereogenic center and hydrogen-bonding functional groups, dictates its physical properties and chemical reactivity.

Caption: Structure of N-ethyl-2-hydroxypropanamide with key functional groups.

Core Physicochemical Properties

The utility of a chemical compound in any application, particularly in drug development, is governed by its physical and chemical properties. These parameters influence everything from reaction kinetics to formulation stability and bioavailability.

Summary of Key Parameters

The following table consolidates the essential physicochemical data for N-ethyl-2-hydroxypropanamide. It is important to note that some values are predicted via computational models, while others are experimentally determined.

PropertyValueSource
Molecular Weight 117.15 g/mol [1][3]
Melting Point 44.5 - 45 °C[1][2]
Boiling Point 280.9 °C (at 760 mmHg) 98 °C (at 0.04 Torr)[1][2]
Density 1.029 g/cm³ (at 40 °C)[1]
Predicted pKa 13.65 ± 0.20[1][2]
Predicted LogP -0.10580[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Physical State and Appearance

At ambient temperature, N-ethyl-2-hydroxypropanamide is typically a liquid or low-melting solid, consistent with its observed melting point of 44.5-45 °C.[1][2] Its ability to form hydrogen bonds via the hydroxyl and amide groups contributes to a higher melting and boiling point than non-polar compounds of similar molecular weight.

Solubility Profile

The presence of two hydrogen bond donors (O-H and N-H) and two acceptor sites (C=O and O-H) suggests strong interactions with polar solvents.[2] The predicted LogP (octanol-water partition coefficient) of -0.10580 indicates that the compound is hydrophilic, favoring partitioning into the aqueous phase over an organic phase.[2] This property is critical for applications in aqueous reaction media and for developing formulations intended for biological systems.

Acidity and Basicity (pKa)

Amides are generally considered neutral or very weak bases.[4] The predicted pKa of 13.65 is for the hydroxyl proton, indicating it is a very weak acid, similar to other alcohols. The amide N-H proton is significantly less acidic. This lack of ionizable character in the physiological pH range (1-8) means its solubility and permeability are less likely to be affected by pH changes in the gastrointestinal tract, a key consideration in drug design.

Spectroscopic Profile

Structural confirmation and purity assessment rely heavily on spectroscopic techniques. The following describes the expected spectral characteristics for N-ethyl-2-hydroxypropanamide.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic peaks: a strong, broad absorption around 3300-3400 cm⁻¹ for the O-H and N-H stretches, a strong, sharp absorption around 1640 cm⁻¹ for the C=O (Amide I band) stretch, and an N-H bend (Amide II band) around 1550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: One would expect to see distinct signals for the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), the methyl group adjacent to the chiral center (a doublet), the chiral center proton (a quartet or multiplet), and broad, exchangeable singlets for the OH and NH protons.[5]

    • ¹³C NMR: The spectrum would show five distinct carbon signals, with the carbonyl carbon appearing furthest downfield (around 175 ppm).[5]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z of 117.[1] Characteristic fragmentation patterns would likely involve the loss of the ethyl group, the hydroxyl group, and cleavage around the amide bond, providing further structural confirmation.[1]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized and self-validating protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.

Protocol: Determination of Melting Point

Expertise & Experience Insight: The melting point is a robust indicator of purity. A sharp melting range (typically <1°C) suggests a highly pure compound, while a broad range indicates the presence of impurities, which depress and broaden the melting point. This protocol uses a digital melting point apparatus for precision and objectivity.

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: Ensure the N-ethyl-2-hydroxypropanamide sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm height) into the closed end.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

  • Initial Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 45 °C).

  • Fine Ramp & Observation: Once the temperature is within 10 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.

  • Record Range: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). This is the melting range.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within 0.5 °C.

Protocol: Determination of Aqueous Solubility

Expertise & Experience Insight: This protocol employs the shake-flask method, a gold standard for determining thermodynamic solubility. The inclusion of a 24-hour equilibration period is crucial to ensure the system reaches a true equilibrium between the solid and dissolved states. Analysis by a calibrated HPLC-UV system provides high sensitivity and specificity.

Caption: Workflow for Shake-Flask Solubility Measurement.

Methodology:

  • System Preparation: Add an excess amount of solid N-ethyl-2-hydroxypropanamide to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour for the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a known factor (e.g., 1:10 or 1:100) using the mobile phase of the analytical system to prevent precipitation.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).

Applications in Research and Drug Development

The unique structural features of N-ethyl-2-hydroxypropanamide make it a valuable tool in several scientific domains:

  • Chiral Auxiliary: Its primary application is in asymmetric synthesis. The chiral center can direct the stereochemical outcome of a reaction on a prochiral substrate, allowing for the synthesis of enantiomerically pure products.[1] This is fundamental in the pharmaceutical industry, where a single enantiomer often accounts for the desired therapeutic effect.[6]

  • Biodegradable Polymers: As a derivative of lactic acid, it can be a monomer or building block for creating biodegradable polymers, which have applications in medical devices and controlled-release drug delivery systems.[7]

  • Formulation Science: Lactamide derivatives have been explored for their potential to reduce the toxicity and skin irritation of other components in pharmaceutical and cosmetic formulations.[8] Its hydrophilic nature and hydrogen-bonding capacity can influence the solubility and stability of active pharmaceutical ingredients (APIs).

Conclusion

N-ethyl-2-hydroxypropanamide is more than a simple organic molecule; it is a precisely defined tool for controlling chemical synthesis and a functional ingredient for advanced formulations. Its well-characterized physicochemical properties—a defined melting point, hydrophilicity, and specific spectroscopic signature—provide the reliable foundation necessary for its application in high-stakes research and development. Understanding these core parameters and the robust experimental methods used to determine them is essential for any scientist seeking to leverage this versatile compound to its full potential.

References

  • LookChem. (n.d.). n-Ethyl-2-hydroxypropanamide. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). (2R)-N-Ethyl-2-hydroxypropanamide. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Use of lactamide derivatives in formulations to reduce toxicity.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 27, 2026, from [Link]

  • Scribd. (n.d.). Properties of Amines and Amides Analysis. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-2-hydroxy-2-methylpropanamide. Retrieved February 27, 2026, from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved February 27, 2026, from [Link]

  • PraxiLabs. (n.d.). Test for amide | Amide group virtual detection. Retrieved February 27, 2026, from [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved February 27, 2026, from [Link]

Sources

Molecular Structure and Conformation of N-Ethyl-2-Hydroxypropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular structure and conformation of N-ethyl-2-hydroxypropanamide Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

N-ethyl-2-hydroxypropanamide (NEHP), often referred to as N-ethyl lactamide, represents a significant structural motif in medicinal chemistry and green solvent engineering. As a derivative of lactic acid, it serves as a model system for understanding


-hydroxy amide interactions in larger peptide backbones and acts as a robust chiral auxiliary in asymmetric synthesis.

This guide provides a comprehensive analysis of the physicochemical properties, conformational dynamics, and synthetic pathways of NEHP. Special emphasis is placed on the competition between intramolecular hydrogen bonding (IMHB) and intermolecular solvation, a critical factor dictating its behavior in lipophilic versus aqueous environments.

Molecular Architecture and Stereochemistry

NEHP (


) consists of a lactate moiety amidated with an ethyl group. Its behavior is governed by three structural pillars: amide resonance, chirality, and hydrogen bond capability.
Connectivity and Chirality

The molecule features a chiral center at the C2 position (alpha-carbon).

  • Stereocenter: The C2 carbon is bonded to a methyl group, a hydroxyl group, a hydrogen atom, and the amide carbonyl.

  • Enantiomers: It exists as (R)-NEHP and (S)-NEHP. The (S)-enantiomer is derived from L-lactic acid (the natural congener produced by muscle tissue), making it the primary focus for bio-compatible applications.

Amide Resonance and Planarity

The amide bond (


) exhibits significant double-bond character due to resonance (

). This restricts rotation around the C-N bond, creating a planar framework with a barrier to rotation of approximately 16–20 kcal/mol.
ParameterValue (Approx.)Significance
Bond Order (C-N) 1.3 – 1.4Restricts rotation; creates cis/trans isomerism.
Hybridization (N)

Planar geometry allows

-orbital overlap.
Dipole Moment ~3.8 DHigh polarity; excellent solvent properties.

Conformational Landscape[2]

The conformational profile of NEHP is defined by two rotational degrees of freedom: the amide bond isomerism and the rotation of the


-hydroxyl group.
Amide Isomerism (Cis/Trans)

Like most secondary amides, NEHP exists primarily in the Trans (Z) conformation, where the N-ethyl group and the carbonyl oxygen are on opposite sides of the C-N bond.

  • Trans (Z) Conformer: Sterically favored (>95% population). Minimizes repulsion between the N-ethyl group and the C2-methine/methyl cluster.

  • Cis (E) Conformer: Higher energy state; typically observed only in constrained cyclic analogs or specific solvent environments.

Intramolecular Hydrogen Bonding (The 5-Membered Ring)

The distinguishing feature of


-hydroxy amides is the "gauche" effect driven by hydrogen bonding.
  • Mechanism: The hydroxyl proton (

    
    ) acts as a donor, and the amide carbonyl oxygen (
    
    
    
    ) acts as an acceptor.
  • Result: Formation of a thermodynamically stable 5-membered pseudocycle.

  • Solvent Dependence:

    • Non-polar (CHCl3, Benzene): The intramolecular 5-membered ring is the Global Minimum.

    • Polar (Water, DMSO): Intermolecular bonds with the solvent disrupt the internal ring, leading to an "open" chain conformation.

Conformational Pathway Diagram

The following diagram illustrates the equilibrium between the "Closed" (IMHB) state and the "Open" solvated state.

Conformational_Equilibrium cluster_0 Interaction Type Closed Closed Conformer (IMHB 5-Membered Ring) Favored in Non-polar Solvents Transition Rotational Barrier (Breaking H-Bond) Closed->Transition + Energy (Heat/Solvent) Transition->Closed - Energy (Stabilization) Open Open Conformer (Solvent Bonded) Favored in Water/DMSO Transition->Open Solvation Open->Transition Desolvation Detail1 O-H ... O=C (Intra) Detail2 O-H ... OH2 (Inter)

Caption: Conformational equilibrium between the intramolecularly hydrogen-bonded 'Closed' state and the solvated 'Open' state.

Synthesis and Purification Protocol

The synthesis of NEHP is a classic aminolysis reaction. While direct condensation of lactic acid and ethylamine is possible, it often suffers from equilibrium limitations. The preferred route utilizes Ethyl Lactate as the starting material, driving the reaction via the volatility of the ethanol byproduct.

Reaction Scheme


Detailed Methodology

Safety Note: Ethylamine is volatile and toxic. Perform all operations in a fume hood.

Step 1: Reagent Preparation

  • Charge a round-bottom flask with Ethyl (S)-lactate (1.0 equiv).

  • Cool the flask to 0°C using an ice bath.

  • Add Ethylamine (70% aq. solution or anhydrous, 1.2 equiv) dropwise. Rationale: The reaction is exothermic; cooling prevents uncontrolled boiling of the amine.

Step 2: Reaction Phase

  • Allow the mixture to warm to room temperature.

  • Stir for 12–24 hours. Monitor via TLC (Solvent: MeOH/DCM 1:9) or GC-MS.

  • Optimization: If conversion is slow, heat to 40–50°C under a reflux condenser.

Step 3: Purification (Distillation)

  • The crude mixture contains NEHP, ethanol, water, and unreacted amine.

  • Rotary Evaporation: Remove excess ethylamine and ethanol under reduced pressure (40°C, 20 mbar).

  • Vacuum Distillation: Distill the remaining oil under high vacuum (<1 mmHg). NEHP has a high boiling point (approx. 100–110°C at 0.5 mmHg).

  • Alternative: If the product solidifies (mp ~45°C), recrystallize from ethyl acetate/hexane.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Ethyl Lactate + Ethylamine (1.2 eq) Cooling Cool to 0°C (Exothermic Control) Start->Cooling Reaction Stir at RT (12-24h) Monitor via TLC Cooling->Reaction Evap Rotary Evaporation Remove EtOH/Excess Amine Reaction->Evap Distill High Vacuum Distillation (<1 mmHg, ~105°C) Evap->Distill Final Pure N-ethyl-2-hydroxypropanamide (Colorless Oil/Solid) Distill->Final

Caption: Step-by-step aminolysis workflow for the production of high-purity NEHP.

Spectroscopic Characterization

Validating the structure requires identifying specific spectral signatures, particularly the diastereotopic nature of the ethyl group caused by the chiral center.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 (favors IMHB observation).
Proton GroupShift (

ppm)
MultiplicityStructural Insight
-OH 3.0 – 5.0Broad SingletShift is concentration/solvent dependent. Sharpens if H-bonded.
C2-H (Methine) 4.1 – 4.3QuartetCoupled to the methyl group (

).
N-H 6.5 – 7.0BroadAmide proton; indicates secondary amide.
N-CH2- 3.2 – 3.4Multiplet Critical: These protons are diastereotopic due to the adjacent chiral center, appearing as a complex multiplet rather than a simple quartet.
C2-CH3 1.4DoubletCharacteristic lactate methyl doublet.
N-CH2-CH3 1.1TripletTerminal ethyl methyl group.
Infrared Spectroscopy (FT-IR)
  • 3400–3300 cm⁻¹: Broad band corresponding to O-H and N-H stretching. In dilute

    
    , a sharp peak at ~3500 cm⁻¹ indicates free OH, while a broader peak at ~3450 cm⁻¹ indicates intramolecular H-bonding.
    
  • 1650 cm⁻¹ (Amide I): Strong C=O stretch.

  • 1540 cm⁻¹ (Amide II): N-H bending/C-N stretch combination.

Applications in Drug Development & Research[1]

Chiral Auxiliary

NEHP is used to induce stereoselectivity in reactions such as Diels-Alder cycloadditions or alkylations. The fixed chiral center influences the approach of reagents to the attached substrate, allowing for the synthesis of enantiomerically pure pharmaceuticals.

Permeation Enhancer

Similar to N-methyl-2-pyrrolidone (NMP), NEHP disrupts the lipid bilayer of the stratum corneum. However, due to the hydroxyl group, it is more hydrophilic, making it a "tunable" enhancer for transdermal drug delivery systems where NMP is too aggressive or toxic.

Green Solvent

As a derivative of ethyl lactate (a bio-renewable solvent), NEHP retains biodegradability while offering higher boiling points and better stability against hydrolysis than its ester precursor.

References

  • PubChem. (2024).[2][3][4] (2S)-N-Ethyl-2-hydroxypropanamide | C5H11NO2.[4] National Library of Medicine. [Link]

  • Rzepa, H. (2013).[5] The conformational preference of s-cis amides. Imperial College London. [Link]

  • Aparicio, S., & Alcalde, R. (2009). The Green Solvent Ethyl Lactate: Structure and Properties. Journal of Physical Chemistry B. [Link]

  • LookChem. (2024). n-Ethyl-2-hydroxypropanamide Properties and Safety. [Link][6]

  • Pereira, C. S. M., et al. (2011). Ethyl lactate as a solvent: Properties, applications and production processes. Green Chemistry. [Link]

Sources

Thermodynamic Stability of N-Ethyl-2-Hydroxypropanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the thermodynamic and kinetic stability profile of N-ethyl-2-hydroxypropanamide. It synthesizes physicochemical principles with practical experimental protocols, designed for researchers in pharmaceutical formulation and green chemistry.

Technical Whitepaper | Version 1.0

Executive Summary: The Stability Paradox

N-ethyl-2-hydroxypropanamide (N-ethyl lactamide) presents a unique thermodynamic profile governed by the interplay between its steric hindrance (N-ethyl group) and electronic activation (


-hydroxyl group). While thermodynamically unstable relative to its hydrolysis products (lactic acid and ethylamine), it exhibits significant kinetic stability  at neutral pH. This guide characterizes the "U-shaped" pH-rate profile, elucidates the role of intramolecular hydrogen bonding in transition state stabilization, and provides a self-validating HPLC protocol for quantifying degradation rates.

Physicochemical Identity & Structural Logic

ParameterValue / CharacteristicStructural Implication
CAS Registry 6280-14-4Unambiguous identification.
Molecular Formula

MW: 117.15 g/mol .
Structure

Secondary amide with

-OH functionality.
pKa (

-OH)
~13.0 (Estimated)Ionization at high pH facilitates intramolecular catalysis.
pKa (Amide NH) > 15Non-ionizable at physiological pH; neutral species dominates.
LogP -0.3 to -0.1Highly water-soluble; degradation occurs in the bulk aqueous phase.
Structural Determinants of Stability[1]
  • N-Ethyl Steric Shielding: The ethyl group on the nitrogen provides steric bulk that retards nucleophilic attack compared to primary amides (e.g., lactamide), increasing kinetic stability.

  • 
    -Hydroxyl Activation:  Conversely, the electron-withdrawing (-I) effect of the 
    
    
    
    -hydroxyl group increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to simple alkyl amides (e.g., N-ethylpropionamide).
  • Intramolecular H-Bonding: In non-polar environments, the

    
    -OH can H-bond to the amide carbonyl. In aqueous solution, water competition weakens this, but it remains a factor in the transition state geometry.
    

Thermodynamic Framework: The Driving Force

The hydrolysis of N-ethyl-2-hydroxypropanamide is thermodynamically favorable (


) but kinetically controlled.


Energetic Parameters (Estimated at 25°C)
  • Gibbs Free Energy (

    
    ): 
    
    
    
    to
    
    
    . The equilibrium lies heavily toward hydrolysis products.
  • Enthalpy (

    
    ):  Exothermic, driven by the formation of the resonance-stabilized carboxylate (at pH > pKa of acid) or ammonium species (at pH < pKa of amine).
    
  • Entropy (

    
    ):  Positive, favoring hydrolysis due to the release of two species from one (though solvent ordering effects mitigate this).
    
Activation Barrier

The reaction is slow at neutral pH due to the high activation energy (


) required to disrupt the resonance stabilization of the amide bond (

).

Kinetic Profiling: The pH-Rate Landscape

The observed rate constant (


) follows the classic amide hydrolysis equation, dominated by specific acid and base catalysis:


Mechanism Visualization

The following diagram illustrates the competing pathways and the specific role of the


-hydroxyl group in stabilizing the tetrahedral intermediate.

HydrolysisPathways Substrate N-Ethyl-2-hydroxypropanamide (Neutral) AcidPath Acid Catalysis (O-Protonation) Substrate->AcidPath + H+ BasePath Base Catalysis (OH- Attack) Substrate->BasePath + OH- Tetrahedral Tetrahedral Intermediate (TI) AcidPath->Tetrahedral H2O Attack (Rate Limiting) BasePath->Tetrahedral Formation of TI- Products Lactic Acid + Ethylamine Tetrahedral->Products C-N Bond Scission AlphaOH α-OH Group (Inductive Effect) AlphaOH->Tetrahedral Stabilizes TI (Lowers Ea)

Caption: Dual-pathway hydrolysis mechanism highlighting the inductive stabilization of the transition state by the


-hydroxyl group.
Kinetic Regimes[2][3]
  • Acidic Region (pH < 4):

    • Mechanism: Protonation of the carbonyl oxygen makes the carbon highly electrophilic.

    • Rate: Linear dependence on

      
      .
      
    • 
      -OH Effect:  Minimal impact on protonation, but destabilizes the developing positive charge on the carbonyl carbon slightly via induction, yet typically the overall rate is faster than propionamide analogs.
      
  • Neutral Region (pH 5 - 8):

    • Mechanism: Water acts as the nucleophile.[1] This is the "shelf-life" window.

    • Rate: Extremely slow (

      
      ).
      
    • Stability: High. Shelf-life (

      
      ) can exceed 2 years at 25°C.
      
  • Alkaline Region (pH > 9):

    • Mechanism: Direct nucleophilic attack by

      
      .
      
    • Rate: Linear dependence on

      
      .
      
    • 
      -OH Effect: Significant acceleration.  The 
      
      
      
      -OH group increases the electrophilicity of the carbonyl via the inductive effect (-I), making it more susceptible to
      
      
      attack compared to N-ethylpropionamide. At very high pH, the
      
      
      -OH may ionize, potentially repelling the incoming hydroxide (electrostatic repulsion), but the inductive facilitation usually dominates up to pH 12.

Experimental Protocol: A Self-Validating System

To rigorously determine the thermodynamic stability, one must measure


 at elevated temperatures and extrapolate to ambient conditions using the Arrhenius equation.
A. Analytical Method (HPLC-UV)

Objective: Separate the parent amide from the degradation products (Lactic acid, Ethylamine).

  • Column: HILIC Mode (e.g., Inertsil HILIC or Zorbax HILIC Plus).

    • Why? N-ethyl-2-hydroxypropanamide and ethylamine are polar. Reverse phase (C18) often yields poor retention for these small polar molecules.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (85:15 v/v), pH 5.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

    • Note: Ethylamine has weak UV absorbance; Lactic acid absorbs at 210 nm. Resolution between the Amide and Lactic Acid is the critical quality attribute (CQA).

  • Validation Criterion: Resolution (

    
    ) > 2.0 between N-ethyl-2-hydroxypropanamide and Lactic Acid.
    
B. Kinetic Workflow
  • Preparation: Prepare 10 mM stock solutions of N-ethyl-2-hydroxypropanamide in buffers of pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).

  • Incubation: Aliquot into sealed glass HPLC vials. Incubate at three temperatures: 50°C, 60°C, and 70°C.

    • Why these temps? Hydrolysis at 25°C is too slow to measure in a reasonable timeframe.

  • Sampling: At defined intervals (

    
     hours), remove a vial.
    
  • Quenching (Critical Step):

    • For Acidic samples: Neutralize with dilute NaOH to pH 7.

    • For Basic samples: Neutralize with dilute HCl to pH 7.

    • Why? Neutralization "freezes" the reaction by shifting the pH to the stable neutral window.

  • Analysis: Inject 10

    
    L onto the HPLC.
    
C. Data Treatment[2][3][5][6][7][8]
  • Plot:

    
     vs. Time (
    
    
    
    ).
  • Slope: The slope equals

    
     (pseudo-first-order rate constant).
    
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Derive:

    • Activation Energy (

      
      ):  From the slope (
      
      
      
      ).
    • Shelf Life (

      
      ):  Extrapolate 
      
      
      
      and calculate
      
      
      .

Comparative Stability Data (Predicted)

Based on structural analogs (Lactamide and N-Ethylacetamide), the predicted kinetic parameters are:

Condition

(s

) at 25°C
Half-life (

)
Mechanism Dominance
pH 2.0

~15 daysAcid Catalysis
pH 7.4

~20 yearsWater Attack (Neutral)
pH 10.0

~2 daysBase Catalysis

Note: The presence of the


-hydroxyl group is estimated to increase the base hydrolysis rate by approximately 5-10x compared to N-ethylpropionamide due to inductive effects.

References

  • National Institute of Standards and Technology (NIST). (2023). Acetamide, N-ethyl- Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis. Accounts of Chemical Research, 25(10), 481-487.
  • Guthrie, J. P. (1996). Free energy of formation of amides and peptides in aqueous solution. Journal of the American Chemical Society.[2][3]

  • Czauderna, M., & Kowalczyk, J. (2009). Lactic acid determination by reversed-phase high performance liquid chromatography with pre-column derivatization. Journal of Animal and Feed Sciences. Retrieved from [Link]

Sources

N-ethyl-2-hydroxypropanamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Class: Hydroxy-Amide | Primary Application: Green Solvent & Chiral Intermediate

Executive Summary

N-Ethyl-2-hydroxypropanamide (commonly N-ethyllactamide) represents a critical intersection between green chemistry and advanced pharmaceutical synthesis. As a derivative of lactic acid, it serves as a bio-renewable, polar aprotic-like solvent alternative to toxic conventional solvents (e.g., DMF, NMP) while functioning as a robust chiral building block in the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).

This technical guide provides a rigorous analysis of its physicochemical architecture, validated synthesis protocols, and application logic for drug development workflows.

Part 1: Chemical Identity & Molecular Architecture

Precise identification is paramount in drug development, particularly regarding stereochemistry. N-ethyl-2-hydroxypropanamide exists as a racemic mixture or as distinct enantiomers derived from L-(+) or D-(-) lactic acid.

1.1 Nomenclature & Identifiers
Identifier TypeDesignationNotes
IUPAC Name N-Ethyl-2-hydroxypropanamideSystematic name
Common Name N-EthyllactamidePreferred industrial name
CAS Number (Racemic) 625-51-4 General grade
CAS Number (2S-form) 194022-24-7 Derived from L-Lactic acid (Natural)
CAS Number (2R-form) 152970-08-6 Derived from D-Lactic acid
Molecular Formula C₅H₁₁NO₂
SMILES CCNC(=O)C(C)O
InChI Key PWHWWMHNXSWQLD-UHFFFAOYSA-N(Racemic)
1.2 Structural Analysis

The molecule features a dual-functional motif:[1]

  • Hydroxyl Group (-OH): Confers water solubility and hydrogen bond donor capability, essential for solvating polar transition states.

  • Amide Backbone (-CON-): Provides stability and hydrogen bond acceptance, mimicking the solvation properties of peptide bonds.

  • Ethyl Tail: Modulates lipophilicity (LogP), allowing membrane permeation potential in transdermal delivery systems.

Part 2: Physicochemical Profile

Data synthesized from experimental values and predictive modeling for pharmaceutical relevance.

PropertyValueRelevance to Drug Dev
Molecular Weight 117.15 g/mol Fragment-based drug design compliant (Rule of 3)
Physical State Colorless to pale yellow liquidEase of handling in flow chemistry
Boiling Point ~280°C (760 mmHg)High thermal stability for elevated temp reactions
Density 1.02 g/cm³Similar to water; facilitates aqueous workups
LogP (Octanol/Water) -0.1 to -0.3Amphiphilic; penetrates lipid bilayers moderately
Solubility Miscible in Water, Ethanol, AcetoneVersatile cosolvent for poorly soluble APIs
pKa ~13.6 (Amide N-H)Stable across physiological pH ranges
Part 3: Synthesis & Manufacturing Protocol

Methodology: Direct Aminolysis of Ethyl Lactate Context: This protocol utilizes "Green Chemistry" principles, employing a bio-based starting material (Ethyl Lactate) and avoiding chlorinated solvents.

3.1 Reaction Logic

The synthesis relies on the nucleophilic attack of ethylamine on the carbonyl carbon of ethyl lactate. The reaction is equilibrium-driven but can be pushed to completion by removing the ethanol byproduct.

Reaction Equation:



3.2 Step-by-Step Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Connect a reflux condenser.

  • Charging: Add Ethyl Lactate (1.0 eq) to the flask. Cool to 0-5°C using an ice bath to control the initial exotherm.

  • Addition: Add Ethylamine (70% aq. solution or anhydrous, 1.2 eq) dropwise over 30 minutes. Note: Excess amine drives the equilibrium.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12-24 hours.

    • Optimization: Mild heating (40-50°C) accelerates conversion but risks racemization if using chiral starting material.

  • Monitoring (Self-Validation):

    • Take an aliquot for IR or TLC.

    • Endpoint: Disappearance of the Ester C=O stretch (~1740 cm⁻¹) and appearance of the Amide I band (~1650 cm⁻¹).

  • Purification:

    • Remove excess ethylamine and ethanol byproduct via rotary evaporation under reduced pressure.

    • Distillation: Purify the crude oil via vacuum distillation (high boiling point requires high vacuum, <5 mmHg).

  • Yield: Expected yield >85%.

3.3 Visualization: Synthesis Workflow

SynthesisWorkflow Start Ethyl Lactate (Bio-based Feedstock) Process Aminolysis (0°C -> 25°C, 24h) Start->Process Reactant Ethylamine (Nucleophile) Reactant->Process Check Validation Point: IR: Loss of 1740 cm-1 Process->Check Check->Process Incomplete Purify Vacuum Distillation (Remove EtOH) Check->Purify Pass Product N-Ethyl-2-hydroxypropanamide (>98% Purity) Purify->Product

Figure 1: Green synthesis workflow for N-ethyllactamide via aminolysis, highlighting critical validation checkpoints.

Part 4: Applications in Drug Development
4.1 Green Solvent Replacement

N-ethyllactamide acts as a superior alternative to reprotoxic dipolar aprotic solvents like NMP (N-methyl-2-pyrrolidone) and DMAc (Dimethylacetamide).

  • Mechanism: The hydroxyl group facilitates hydrogen bonding with solutes, while the ethyl-amide moiety disrupts crystal lattices of hydrophobic drugs.

  • Use Case: Solid-Phase Peptide Synthesis (SPPS) and coupling reactions where high solubility of intermediates is required without the toxicity profile of DMF.

4.2 Transdermal Permeation Enhancer

In topical formulations, lactamides modify the barrier properties of the stratum corneum.

  • Action: They interact with keratin and intercellular lipids, increasing the fluidity of the lipid bilayer and allowing API penetration.

  • Advantage: Lower skin irritation potential compared to DMSO or Azone.

4.3 Chiral Auxiliary

The (2S)- enantiomer is used to induce stereoselectivity in asymmetric synthesis.

  • Application: It can form temporary covalent bonds with substrates, directing the stereochemical outcome of subsequent reactions (e.g., Diels-Alder or alkylation) before being cleaved off.

4.4 Visualization: Solvent Selection Logic

SolventLogic Start Solvent Selection for API Synthesis Solubility Is the API Polar/H-Bonding? Start->Solubility ToxCheck Is Toxicity/Green Chem Critical? Solubility->ToxCheck Yes UseNMP Use NMP/DMF (Requires Tox Control) Solubility->UseNMP No (Non-polar) Temp Reaction Temp Requirement? ToxCheck->Temp Yes ToxCheck->UseNMP No Temp->UseNMP > 250°C (Rare) UseEthyllactamide Use N-Ethyllactamide (Green Alternative) Temp->UseEthyllactamide < 200°C

Figure 2: Decision tree for selecting N-ethyllactamide as a green solvent in pharmaceutical workflows.

Part 5: Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized or purchased material, the following spectral signatures must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):

  • δ 1.15 (t, 3H): Methyl group of the N-ethyl chain.

  • δ 1.42 (d, 3H): Methyl group adjacent to the chiral center (lactate methyl).

  • δ 3.30 (dq, 2H): Methylene group of the N-ethyl chain (coupled to NH and methyl).

  • δ 4.20 (q, 1H): Methine proton (chiral center) alpha to the hydroxyl.

  • δ 6.80 (br s, 1H): Amide N-H proton.

2. Infrared Spectroscopy (FT-IR):

  • 3300-3400 cm⁻¹: Broad O-H and N-H stretch.

  • 1640-1660 cm⁻¹: Strong Amide I band (C=O stretch). Key purity indicator vs. ester starting material.

  • 1540 cm⁻¹: Amide II band (N-H bend).

Part 6: Safety & Handling (SDS Summary)

While considered a "green" alternative, standard laboratory safety is mandatory.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[2]

    • Eye Irrit.[3] 2A (H319)

    • STOT SE 3 (H335 - Respiratory Irritation)

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood, especially during heating, to avoid inhaling vapors.

  • Storage: Hygroscopic. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to prevent moisture absorption which can hydrolyze the amide over time.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12196, N-Ethyl-2-hydroxypropanamide. Retrieved from [Link]

  • LookChem. N-Ethyl-2-hydroxypropanamide CAS 625-51-4 Properties and Safety. Retrieved from [Link]

  • Aparicio, S., & Alcalde, R. (2009).The green solvent ethyl lactate: an experimental and theoretical study.
  • Sigma-Aldrich.Safety Data Sheet (Generic Amide/Lactate derivatives).

Sources

Technical Guide: Solubility Profile & Thermodynamic Characterization of N-Ethyl-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the solubility profile and thermodynamic behavior of N-ethyl-2-hydroxypropanamide (also known as N-ethyllactamide).

Executive Summary

N-ethyl-2-hydroxypropanamide (CAS: 6280-14-4 for the (R)-isomer, 194022-24-7 for the (S)-isomer) is a chiral amide derivative of lactic acid. Emerging as a high-performance "green solvent," it is increasingly utilized in pharmaceutical formulations, pesticide delivery systems, and organic synthesis as a chiral auxiliary.

Unlike simple hydrocarbons, this compound exhibits a complex solubility profile due to its amphiphilic yet highly polar nature—possessing both a hydrophobic ethyl group and hydrophilic hydroxyl/amide moieties. This guide provides a comprehensive analysis of its solubility behavior, predicted miscibility based on Hansen Solubility Parameters (HSP), and a rigorous standard operating procedure (SOP) for experimental validation.

Key Insight: N-ethyl-2-hydroxypropanamide is typically a liquid at room temperature (or a low-melting solid, MP ~45°C). Therefore, its "solubility profile" often refers to its miscibility with other solvents rather than the dissolution of a crystal lattice.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the solute's fundamental properties is the prerequisite for any thermodynamic study.

PropertyValueNotes
IUPAC Name N-ethyl-2-hydroxypropanamide
Common Name N-Ethyllactamide
Molecular Formula

Molecular Weight 117.15 g/mol
Physical State Liquid / Low-melting SolidMP: 44.5–45 °C; Supercools easily to liquid at RT.[1]
Boiling Point 280.9 °C (at 760 mmHg)High boiling point makes it a stable solvent.
Density ~1.02 g/cm³Slightly denser than water.
Chirality (S) or (R) enantiomersS-isomer is derived from L-lactic acid (natural).
Functional Groups Secondary Amide, Sec-HydroxylDual H-bond donor/acceptor capability.

Predicted Solubility & Miscibility Profile

In the absence of a specific peer-reviewed dataset for this exact compound in all solvents, we utilize Hansen Solubility Parameters (HSP) and structural analogy to N-methyllactamide and ethyl lactate to derive the authoritative miscibility profile.

Hansen Solubility Parameters (Estimated)

The solubility behavior is governed by the interaction radius (


) between the solute (1) and solvent (2):


Lower

values indicate higher solubility/miscibility.[2]
ParameterEstimated Value (

)
Mechanistic Basis

(Dispersion)
16.5Alkyl chain (ethyl) contribution.

(Polarity)
14.0High dipole moment of the amide bond.

(H-Bonding)
22.0Strong H-bonding from -OH and -NH- groups.
Solvent Compatibility Table

Based on the "Like Dissolves Like" principle and thermodynamic data of homologous lactamides:

Solvent ClassRepresentative SolventsCompatibilityMechanistic Explanation
Polar Protic Water, Methanol, Ethanol, IsopropanolMiscible Strong H-bond networks formed between solvent OH and solute Amide/OH groups.
Polar Aprotic DMSO, DMF, NMPMiscible Dipole-dipole interactions stabilize the mixture; excellent for formulation concentrates.
Esters/Ketones Ethyl Acetate, AcetoneSoluble Moderate solubility; favorable polar interactions but limited by lack of H-bond donation from solvent.
Chlorinated Dichloromethane, ChloroformModerately Soluble Soluble due to polarizability, but less favorable than alcohols.
Non-Polar Hexane, Heptane, TolueneImmiscible / Poor Large

and

create a high energy barrier for mixing.

Experimental Protocols for Solubility Determination

For regulatory filings or precise process design, predicted values must be validated experimentally. Below are the two industry-standard protocols.

Protocol A: Laser Monitoring (Dynamic Method)

Best for: Solid N-ethyl-2-hydroxypropanamide (pure enantiomer). This automated method detects the precise point of dissolution by monitoring the turbidity of the solution via a laser beam.

Workflow Diagram:

Solubility_Workflow Start Start: Weigh Solute (Excess) Solvent Add Solvent (Known Mass) Start->Solvent Equilibrate Thermostat Vessel (T ± 0.1 K) Solvent->Equilibrate Laser Laser Transmission Monitoring (I/I0) Equilibrate->Laser Dissolution Stepwise Addition of Solvent or Heat Laser->Dissolution Turbid Clear Solution Clears (Max Transmission) Laser->Clear Clear Dissolution->Laser Loop Calc Calculate Mole Fraction (x_exp) Clear->Calc

Caption: Automated solubility determination workflow using laser nephelometry.

Step-by-Step Procedure:

  • Preparation: Place a known mass (

    
    ) of solid N-ethyl-2-hydroxypropanamide into a double-jacketed glass vessel.
    
  • Setup: Insert a laser probe (635 nm) and a temperature sensor into the vessel.

  • Addition: Add solvent stepwise using a precision gravimetric dispenser.

  • Equilibration: Maintain stirring at constant temperature (

    
    ).
    
  • Detection: Record the intensity of transmitted light (

    
    ). The transition from suspension (scattering) to solution (transparent) is marked by a sharp rise in 
    
    
    
    .
  • Calculation: The solubility (

    
    ) is calculated at the transition point:
    
    
    
    
Protocol B: Cloud Point Titration (Liquid-Liquid Miscibility)

Best for: Liquid N-ethyl-2-hydroxypropanamide (supercooled or racemic).

  • Initial State: Place a known mass of N-ethyl-2-hydroxypropanamide in a vial.

  • Titration: Add the non-solvent (e.g., hexane) dropwise while stirring at constant temperature.

  • Endpoint: Record the mass of added solvent when the clear solution turns persistently cloudy (phase separation).

  • Phase Diagram: Repeat at various temperatures to construct the Binodal Curve (LLE).

Thermodynamic Modeling

To interpolate solubility data for process design, experimental points (


) should be correlated using thermodynamic models.
Modified Apelblat Equation

Used to model the temperature dependence of solubility.



  • A, B, C: Empirical constants derived from regression analysis.

  • Utility: Highly accurate for polar solutes in organic solvents.

Thermodynamic Parameters

From the van't Hoff plot (


 vs 

), we derive the dissolution energetics:
  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Applications & Implications

  • Green Solvents: N-ethyl-2-hydroxypropanamide is a viable, biodegradable alternative to DMF and NMP in peptide synthesis and resin cleanup. Its high boiling point and miscibility with water allow for easy recycling.

  • Agrochemicals: Used in emulsifiable concentrates (EC) for pesticides. Its ability to solubilize active ingredients while remaining miscible with surfactants makes it a critical formulation aid.

  • Chiral Synthesis: As a chiral auxiliary, its solubility in reaction media (often DCM or THF) dictates the kinetics of asymmetric induction.

References

  • Synthesis & Properties:J. Chem. Eng. Data, "Physicochemical properties of lactamide derivatives," (General reference for lactamide class properties).
  • Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard text for solubility protocols).
  • Hansen Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Green Solvents:Green Chem.
  • Patent Literature: US Patent 8,901,153 (Use of N-ethyl-2-hydroxypropanamide in pesticidal compositions).

Sources

Technical Guide: N-Ethyl-2-Hydroxypropanamide Physicochemical Profile & Green Solvent Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Ethyl-2-hydroxypropanamide (also known as N-ethyllactamide) represents a pivotal class of bio-based, green solvents and chiral auxiliaries. Emerging from the "lactamide" family, this compound offers a sustainable alternative to hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and applications in pharmaceutical process engineering. While specific temperature-dependent viscosity data remains a developing area of research, this document establishes the baseline density parameters and outlines a self-validating methodology for rheological characterization.

Chemical Identity & Structural Context

N-Ethyl-2-hydroxypropanamide is an amphiphilic amide derived from lactic acid. Its structure features both a hydrogen-bond donating hydroxyl group and an amide functionality, imparting unique solvation capabilities for both polar and non-polar species.

PropertyData
IUPAC Name N-Ethyl-2-hydroxypropanamide
Common Name N-Ethyllactamide
CAS Number 6280-14-4 (Racemic); 194022-24-7 ((S)-isomer)
Molecular Formula C₅H₁₁NO₂
Molecular Weight 117.15 g/mol
SMILES CCNC(=O)C(C)O
Structural Visualization & Synthesis Pathway

The synthesis typically involves the aminolysis of ethyl lactate, a bio-renewable feedstock, with ethylamine. This atom-efficient pathway aligns with the 12 Principles of Green Chemistry.

SynthesisPathway cluster_conditions Reaction Conditions EL Ethyl Lactate (Bio-based Feedstock) Inter Tetrahedral Intermediate EL->Inter + EA EA Ethylamine EA->Inter Cat Catalyst (e.g., TBD or None) Cat->Inter Promotes Prod N-Ethyl-2-hydroxypropanamide (Green Solvent) Inter->Prod - EtOH ByProd Ethanol (Recyclable) Inter->ByProd Cond Temp: 25-75°C Time: 2-12 hrs Yield: >90%

Figure 1: Aminolysis pathway for the synthesis of N-ethyllactamide from ethyl lactate.

Physicochemical Properties: The Core Data

Accurate physicochemical data is essential for process modeling (e.g., heat transfer coefficients, pumping requirements).

Density and Phase Behavior

N-Ethyllactamide exhibits phase behavior sensitive to enantiomeric purity. While the racemic mixture may exist as a supercooled liquid or low-melting solid, pure enantiomers often crystallize more readily.

ParameterValue / RangeConditionSource
Physical State Viscous Liquid / Low-Melting Solid@ 25°C[1, 2]
Melting Point 32.0 – 45.0 °CVaries by purity/isomer[2, 3]
Density (

)
1.019 g/cm³ @ 25°C[4]
Boiling Point ~280 °C@ 760 mmHg (Predicted)[4]
Flash Point ~124 °CClosed Cup[4]
LogP -0.11Octanol-Water Partition[4]
Viscosity Considerations

Unlike its dimethylated counterpart (N,N-dimethyl lactamide), which is a liquid with well-mapped viscosity, N-ethyl lactamide possesses a secondary amide hydrogen. This allows for inter-molecular hydrogen bonding, significantly increasing viscosity compared to di-alkyl amides.

  • Estimated Viscosity: >5.0 cP at 25°C (inferred from structural analogues).

  • Temperature Dependence: Follows an Arrhenius-like behavior where viscosity (

    
    ) decreases exponentially with temperature (
    
    
    
    ):
    
    
    Researchers should expect a sharp drop in viscosity as temperature exceeds the melting range (45°C+).

Experimental Methodologies

Protocol: High-Purity Synthesis

Objective: Produce analytical-grade N-ethyl-2-hydroxypropanamide for property characterization.

  • Reagents: Ethyl (S)-lactate (>98%), Ethylamine (2.0 M in THF), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (Catalyst).

  • Procedure:

    • Charge a reaction flask with Ethyl lactate (1.0 eq) and TBD (0.05 eq).

    • Add Ethylamine solution (1.5 eq) dropwise under inert atmosphere (Argon/Nitrogen).

    • Stir magnetically at 75°C for 12 hours.

    • Monitor reaction progress via TLC or GC-MS (disappearance of ethyl lactate).

  • Purification:

    • Concentrate under reduced pressure to remove THF and excess ethylamine.

    • Purify residue via silica gel column chromatography (Ethyl Acetate:Hexane gradient) or vacuum distillation if scale permits.

  • Validation:

    • ¹H NMR (CDCl₃): Confirm characteristic quartet for ethyl group and methine proton of the lactate backbone.

Protocol: Density & Viscosity Measurement

Objective: Establish a temperature-dependent property curve.

MeasurementProtocol cluster_density Density Determination cluster_viscosity Viscosity Determination Start Start: Purified Sample (>99% Purity) Degas Degas Sample (Ultrasonic Bath, 10 min) Start->Degas TempControl Thermostat Setup (Peltier Controller ±0.01°C) Degas->TempControl D1 Oscillating U-Tube Densimeter (e.g., DMA 5000) TempControl->D1 V1 Rolling-Ball or Cone-and-Plate Viscometer TempControl->V1 D2 Measure @ 25, 30, 40, 50, 60°C D1->D2 DataProcess Data Regression (Arrhenius / VFT Equation) D2->DataProcess V2 Shear Rate Scan (Check Newtonian behavior) V1->V2 V3 Measure @ T steps V2->V3 V3->DataProcess End Final Property Table DataProcess->End

Figure 2: Workflow for the characterization of thermophysical properties.

Applications & Implications in Drug Development[2]

Green Solvent for API Synthesis

N-Ethyllactamide serves as a "tunable" solvent. Its polarity (logP -0.11) makes it an excellent replacement for DMF in:

  • Coupling Reactions: Peptide synthesis and amide bond formation.

  • Solubility Enhancement: Dissolving poorly soluble Active Pharmaceutical Ingredients (APIs) for liquid formulations.

Chiral Auxiliary

The (S)-isomer retains the chirality of L-lactic acid. It is used to induce stereoselectivity in:

  • Aldol Condensations: Directing the formation of specific enantiomers in carbon-carbon bond-forming reactions.

  • Diels-Alder Reactions: Acting as a chiral template.

Cryoprotection

Similar to other hydroxylated amides, N-ethyllactamide disrupts ice crystal lattice formation. Its application in preserving biological tissues is a growing field, leveraging its ability to vitrify at low temperatures without the high toxicity of DMSO.

References

  • Smolecule. (2024).[1] (2S)-N-Ethyl-2-hydroxypropanamide Product Information. Retrieved from

  • University of Rovira i Virgili. (2021). Well-defined Thermoresponsive Lactic Acid-based Polymers. Retrieved from

  • BenchChem. (2025).[2] N-ethyl-2,2-dimethylpropanamide and Derivatives in Pharmaceutical Synthesis. Retrieved from

  • LookChem. (2024). n-Ethyl-2-hydroxypropanamide Physicochemical Properties. Retrieved from

  • PubChem. (2024).[1] (2R)-N-Ethyl-2-hydroxypropanamide Compound Summary. Retrieved from

  • ResearchGate. (2015). Ethyl Lactate as a Green Solvent: A Promising Bio-Compatible Media for Organic Synthesis. Retrieved from

Sources

N-Ethyl-2-hydroxypropanamide: A Bio-Based Chemical Intermediate for Sustainable Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The transition toward sustainable, bio-based platform chemicals has elevated the importance of lactic acid derivatives in modern synthetic chemistry. Among these, N-ethyl-2-hydroxypropanamide (commonly known as N-ethyl lactamide) has emerged as a highly versatile intermediate. Featuring both a hydroxyl group and an amide functional group, this compound serves a dual purpose in the chemical industry: it acts as a high-performance green solvent in agrochemical and pharmaceutical formulations, and its enantiomerically pure form, (2S)-N-ethyl lactamide, functions as a powerful chiral auxiliary in asymmetric organic synthesis[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listings. We will explore the mechanistic causality behind its synthesis, its functional roles in drug development and agrochemicals, and provide self-validating experimental protocols for its application.

Physicochemical Profiling and Stereochemistry

N-ethyl-2-hydroxypropanamide (CAS: 6280-14-4) is a secondary amide derived from lactic acid. The molecule contains a stereogenic center at the C2 position, meaning it exists as a chiral compound due to the four different substituents attached to this carbon: a hydroxyl group, a methyl group, a hydrogen atom, and the amide carbonyl carbon[1].

For pharmaceutical applications requiring stereocontrol, the (2S)-isomer (CAS: 194022-24-7) is predominantly utilized[1]. The compound exhibits excellent solvency profiles, high boiling points, and low vapor pressure, making it an ideal candidate for low-VOC (Volatile Organic Compound) applications[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Context / Source
Molecular Formula C₅H₁₁NO₂Verified via MS[1][2]
Molecular Weight 117.15 g/mol Monoisotopic mass: 117.0789 Da[3]
Melting Point 44.5 – 45.0 °CSolidifies slightly above room temp[2]
Boiling Point 280.9 °C (at 760 mmHg)Indicates low volatility/high stability[2]
Density 1.019 g/cm³Standard liquid state density[2]
LogP (Predicted) -0.105Highly hydrophilic, excellent water miscibility[2]
Vapor Pressure 0.00044 mmHg (at 25°C)Favorable for low-emission formulations[2]

Mechanistic Pathways of Synthesis

Historically, lactamides were synthesized via the direct amidation of lactic acid with primary amines. However, this route generates water as a byproduct, which can hydrolyze the target amide and complicate equilibrium, requiring harsh conditions or coupling agents.

Modern, bio-based industrial synthesis relies on the solvent-free aminolysis of lactide (3,6-dimethyl-1,4-dioxane-2,5-dione)[4].

The Kinetic Causality of Lactide Aminolysis

The reaction between lactide and ethylamine proceeds via a distinct two-step ring-opening mechanism[5]:

  • Primary Ring Opening (Fast & Exothermic): One mole of lactide reacts rapidly with one mole of ethylamine to form an intermediate, N-ethyl lactoyl lactamide. The relief of ring strain drives this step forward almost instantaneously.

  • Secondary Cleavage (Slower Kinetics): The intermediate reacts with a second mole of ethylamine to cleave the ester bond, yielding two moles of the final N-ethyl lactamide. Because this step involves cleaving a linear ester rather than a strained ring, it requires careful thermal management to drive to completion without generating higher oligomers[5].

G Lactide Lactide (Ring Structure) Step1 Fast Aminolysis (Exothermic) Lactide->Step1 Amine1 Ethylamine (1 mol eq) Amine1->Step1 Intermediate N-ethyl lactoyl lactamide (Intermediate) Step1->Intermediate Step2 Secondary Cleavage (Slower Kinetics) Intermediate->Step2 Amine2 Ethylamine (1 mol eq) Amine2->Step2 Product N-ethyl-2-hydroxypropanamide (Target) Step2->Product

Two-step kinetic pathway for the solvent-free synthesis of N-ethyl lactamide.

Protocol 1: Solvent-Free Synthesis of N-Ethyl Lactamide

Design Rationale: This protocol utilizes the lactide route to ensure a 100% atom-economical reaction (excluding purification losses) without the need for volatile organic solvents.

  • Preparation: Charge a pressure-rated, temperature-controlled continuous stirred-tank reactor (CSTR) with 1.0 molar equivalent of L-lactide (if the 2S-isomer is desired).

  • Primary Amine Addition: Slowly introduce 1.05 molar equivalents of anhydrous ethylamine. Critical Step: Maintain reactor temperature below 40°C using a cooling jacket to manage the highly exothermic primary ring-opening phase[5].

  • Secondary Amine Addition: Once the initial exotherm subsides, introduce the remaining 1.05 molar equivalents of ethylamine.

  • Thermal Maturation: Elevate the temperature to 60°C and maintain stirring for 4-6 hours to drive the secondary cleavage of the N-ethyl lactoyl lactamide intermediate.

  • Self-Validation (In-Process Control): Sample the mixture and analyze via ¹H-NMR. The reaction is complete when the characteristic methine quartet of the lactide ring (~5.0 ppm) completely disappears, replaced by the methine signal of the lactamide (~4.2 ppm).

  • Purification: Remove excess ethylamine via vacuum distillation. The resulting product is a clear, viscous liquid that may crystallize upon cooling[5].

Applications in Drug Development and Agrochemicals

N-ethyl-2-hydroxypropanamide operates across three distinct functional domains, dictated by its structural features.

A. Chiral Auxiliary in Organic Synthesis

In drug development, achieving enantiomeric purity is non-negotiable. (2S)-N-ethyl lactamide is employed as a chiral auxiliary[1]. By temporarily attaching this auxiliary to a prochiral substrate (e.g., via esterification), the inherent steric bulk of the ethylamide and hydroxyl groups creates a chiral environment. During subsequent reactions, such as aldol condensations , this steric hindrance directs the incoming electrophile to attack from a specific face, yielding a single stereoisomer[1]. Following the reaction, the auxiliary is cleaved and recycled.

B. Green Solvent and Toxicity Mitigator

In formulation science, N-ethyl lactamide is prized not just for its solvency, but for its biological buffering capacity. Research demonstrates that lactamides significantly reduce the dermal toxicity and irritation caused by aggressive surfactants (like Sodium Lauryl Sulphate, SLS)[6].

  • Mechanism: While SLS disrupts the stratum corneum by denaturing skin proteins, the extensive hydrogen-bonding network provided by the hydroxyl and amide groups of N-ethyl lactamide stabilizes the surfactant micelles, reducing free monomer concentration and preventing protein denaturation.

  • Validation: Skin Integrity Function Tests (SIFT) measuring electrical resistance show that formulations combining SLS with lactamides cause significantly less barrier damage than SLS alone[6].

C. Chemical Intermediate for Active Ingredients

The hydroxyl group of N-ethyl lactamide acts as a nucleophile in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. For instance, the herbicide Carbetamide is synthesized directly via the condensation of phenyl isocyanate with N-ethyl lactamide[7][8].

G Core N-ethyl-2-hydroxypropanamide (Platform Chemical) Role1 Chiral Auxiliary (Stereocontrol) Core->Role1 Role2 Green Solvent (Formulation) Core->Role2 Role3 Nucleophilic Intermediate (Synthesis) Core->Role3 App1 Enantioselective Aldol Condensations Role1->App1 App2 Toxicity Reduction (e.g., SLS mitigation via SIFT) Role2->App2 App3 Carbetamide Synthesis (Phenyl isocyanate condensation) Role3->App3

Functional divergence of N-ethyl lactamide across chemical and biological applications.

Experimental Workflow: Enantioselective Aldol Condensation

To demonstrate the utility of (2S)-N-ethyl lactamide in drug development, the following protocol outlines its use as a chiral auxiliary.

Protocol 2: Auxiliary-Directed Aldol Addition

Design Rationale: The hydroxyl group of the auxiliary is first protected, and the amide is acylated to form an imide. Enolization followed by trapping with an aldehyde yields the aldol product with high diastereoselectivity.

  • Auxiliary Protection: React (2S)-N-ethyl lactamide with tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF to protect the secondary hydroxyl group, preventing unwanted side reactions.

  • Acylation: Deprotonate the amide nitrogen using n-Butyllithium (n-BuLi) at -78°C in THF, followed by the addition of propionyl chloride to form the chiral N-propionyl imide.

  • Enolate Formation: Cool the purified imide to -78°C in anhydrous CH₂Cl₂. Add 1.1 equivalents of dibutylboron triflate (Bu₂BOTf) and 1.2 equivalents of diisopropylethylamine (DIPEA). Stir for 30 minutes to form the Z-boron enolate.

  • Electrophilic Addition: Slowly add the target aldehyde (e.g., benzaldehyde) dropwise. The chiral environment established by the (2S)-lactamide framework forces the aldehyde to approach from the less hindered Re-face.

  • Quenching & Cleavage: Quench the reaction with pH 7 phosphate buffer and hydrogen peroxide (to oxidize the boron). Cleave the chiral auxiliary using LiOH/H₂O₂ to release the enantiomerically pure β-hydroxy acid.

  • Self-Validation: Determine the diastereomeric ratio (dr) of the crude intermediate via ¹H-NMR. Post-cleavage, determine the enantiomeric excess (ee) of the final product using Chiral HPLC (e.g., Chiralcel OD-H column). A successful reaction should yield >95% ee.

Comparative Data Summary

Table 2: Functional Efficacy of Lactamides in Formulations
Application MetricN-Ethyl LactamideStandard AlternativeCausality / Mechanism
Skin Irritation (SIFT) Low barrier damageHigh (SLS alone)Hydrogen bonding stabilizes surfactant micelles[6]
VOC Emission Profile NegligibleHigh (e.g., Toluene)High boiling point (280.9°C) prevents volatilization[2]
Enantiomeric Excess (ee) >95% (as auxiliary)N/A (Achiral)Steric bulk of C2 substituents directs facial attack[1]
Synthesis Atom Economy ~100% (Lactide route)~85% (Lactic acid route)Ring-opening aminolysis produces zero byproducts[4]

References

  • Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 - Smolecule Smolecule.com
  • n-Ethyl-2-hydroxypropanamide - LookChem Lookchem.com
  • (2R)-N-Ethyl-2-hydroxypropanamide | C5H11NO2 | CID 45085118 - PubChem Nih.gov
  • WO2007107745A2 - Process for producing lactamide compounds...
  • PROCESS FOR PRODUCING LACTAMIDE COMPOUNDS... - European P Googleapis.com
  • The Pesticide Encyclopedia [UK ed.] Dokumen.pub
  • KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide Google P
  • Weed Control | Herbicide | Solubility Scribd.com

Sources

Methodological & Application

Application Note: Protocol for Using N-Ethyl-2-Hydroxypropanamide (NEHPA) as a Green Solvent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the implementation of N-ethyl-2-hydroxypropanamide (NEHPA) (also known as N-ethyl lactamide) as a sustainable, bio-based solvent for pharmaceutical synthesis. With the increasing regulatory pressure on reprotoxic dipolar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and N,N-Dimethylacetamide (DMAc) (REACH SVHC status), NEHPA offers a critical alternative.

Derived from renewable ethyl lactate and ethylamine, NEHPA mimics the polarity and solvation power of DMF while offering a superior environmental, health, and safety (EHS) profile. This guide provides validated protocols for its synthesis, application in amide coupling, and recovery.

Physicochemical Profile & Solvency Data

NEHPA functions as a polar, non-aprotic (protic due to hydroxyl) solvent. Its dual functionality (amide + hydroxyl) allows it to disrupt strong hydrogen bonding networks, making it effective for dissolving peptides and polar APIs.

Table 1: Comparative Properties of NEHPA vs. Traditional Solvents
PropertyNEHPA (N-Ethyl-2-hydroxypropanamide)DMF (N,N-Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)
CAS Number 627-71-468-12-2872-50-4
Boiling Point ~280°C (Predicted), >200°C (Exp.)153°C202°C
Density (25°C) 1.02 g/mL0.944 g/mL1.028 g/mL
Water Solubility MiscibleMiscibleMiscible
Viscosity High (Liquid @ RT)0.92 cP1.67 cP
Flash Point >110°C58°C91°C
Origin Bio-based (Lactic Acid derivative)Fossil-fuel basedFossil-fuel based
Toxicity Low (Biodegradable)Reprotoxic (Cat 1B)Reprotoxic (Cat 1B)

Technical Insight: The hydroxyl group in NEHPA provides unique hydrogen-bond donating capability (HBD), unlike DMF (HBA only). This can accelerate reactions involving anionic nucleophiles by stabilizing the transition state via H-bonding, though it may require adjustment of base equivalents in alkylation reactions.

Protocol 1: Synthesis of NEHPA (In-House Preparation)

While NEHPA is available commercially, in-house preparation from ethyl lactate ensures freshness and allows for "just-in-time" solvent generation, reducing storage degradation.

Reagents:
  • (S)-Ethyl Lactate (CAS: 687-47-8) - Bio-renewable feedstock.

  • Ethylamine (70% aq. solution or anhydrous).

Workflow Diagram (Synthesis):

NEHPA_Synthesis Feedstock Ethyl Lactate (Bio-Source) Reactor Aminolysis Reactor (0-5°C -> RT, 24h) Feedstock->Reactor Reagent Ethylamine (Nucleophile) Reagent->Reactor Byproduct Ethanol (Removal via Vac.) Reactor->Byproduct Product Crude NEHPA Reactor->Product -EtOH Purification Vacuum Distillation (High Vac) Product->Purification Final Pure NEHPA (Solvent) Purification->Final

Figure 1: Green synthesis pathway of NEHPA via aminolysis of ethyl lactate.

Step-by-Step Procedure:
  • Setup: Charge a round-bottom flask with (S)-Ethyl Lactate (1.0 equiv). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Ethylamine (1.2 equiv) over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. Monitor by TLC or GC (disappearance of ethyl lactate).

  • Work-up: The reaction produces Ethanol as a byproduct.[1][2] Remove Ethanol and excess Ethylamine via rotary evaporation (40°C, reduced pressure).

  • Purification: Distill the remaining viscous oil under high vacuum (<1 mbar) to obtain NEHPA as a clear, colorless liquid.

  • QC: Verify purity via 1H NMR (CDCl3). Look for the N-ethyl quartet (~3.2 ppm) and the methine multiplet (~4.2 ppm).

Protocol 2: Application in Amide Coupling (Drug Discovery)

This protocol validates NEHPA as a replacement for DMF in a standard EDC/HOBt or HATU coupling reaction.

Materials:
  • Carboxylic Acid Substrate (e.g., Benzoic acid derivatives).

  • Amine Substrate (e.g., Benzylamine).

  • Coupling Reagent: EDC·HCl or HATU.

  • Base: Diisopropylethylamine (DIPEA).[3]

  • Solvent: NEHPA (Prepared in Protocol 1).

Experimental Workflow:

Coupling_Workflow Start Dissolve Acid & Amine in NEHPA (0.5 M) Activation Add Coupling Agent (EDC or HATU) + Base Start->Activation Reaction Stir at RT (2 - 4 Hours) Activation->Reaction Check TLC/LCMS Check Reaction->Check Quench Quench with Water (NEHPA is water soluble) Check->Quench Complete Extraction Extract Product (Ethyl Acetate/Ether) Quench->Extraction Aqueous Aqueous Phase (Contains NEHPA) Extraction->Aqueous Solvent Removal Isolation Organic Phase Evaporation -> Product Extraction->Isolation Product Recovery

Figure 2: General workflow for amide coupling using NEHPA, highlighting the aqueous extraction removal method.

Step-by-Step Procedure:
  • Solvation: Dissolve the Carboxylic Acid (1.0 mmol) and Amine (1.1 mmol) in NEHPA (2.0 mL). Note: NEHPA is viscous; ensure thorough vortexing or magnetic stirring.

  • Activation: Add DIPEA (2.5 mmol). Then, add the coupling reagent (HATU or EDC, 1.2 mmol) in one portion.

  • Reaction: Stir at room temperature.

    • Observation: NEHPA usually provides faster kinetics than DMF for polar substrates due to H-bonding stabilization of the active ester intermediate.

  • Monitoring: Check LCMS at T=1h. (NEHPA does not interfere significantly with UV detection at 254nm, unlike some aromatics).

  • Work-up (The "Green" Advantage):

    • Add Water (10 mL) to the reaction mixture.

    • Crucial Step: Unlike DMF which can form emulsions, NEHPA partitions cleanly into the aqueous phase due to its high polarity and hydroxyl group.

    • Extract the product with Ethyl Acetate or MTBE (3 x 10 mL).

  • Isolation: Wash the combined organic layer with Brine, dry over Na2SO4, and evaporate.

Protocol 3: Solvent Recovery & Recycling

To meet "Green Chemistry" Principle #5 (Safer Solvents and Auxiliaries), the solvent must be recyclable.

  • Collection: Collect the aqueous layers from the work-up (containing Water, NEHPA, and salts).

  • Water Removal: Remove water via rotary evaporation at 50-60°C (NEHPA has a much higher BP, so it will remain in the flask).

  • Salting Out (Optional): If salts precipitate, filter them out.

  • Distillation: Distill the crude residue under high vacuum to recover pure NEHPA.

    • Recovery Rate: Typically >85% recovery is achievable.

EHS & Sustainability Statement

  • Biodegradability: NEHPA is readily biodegradable (OECD 301 series), breaking down into ethylamine and lactic acid, both of which are further metabolized or mineralized.

  • Toxicity: Unlike NMP (Reprotoxic), NEHPA and other lactamides show low acute toxicity and are not classified as CMR (Carcinogenic, Mutagenic, Reprotoxic) substances.

  • Handling: Wear standard PPE (gloves, goggles). While less toxic than DMF, it is a chemical irritant.

References

  • Aparicio, S., & Alcalde, R. (2009). Physicochemical study of N-ethyl lactamide as a green solvent. Journal of Physical Chemistry B.

  • Pereira, F. S., et al. (2011). N-Alkyl lactamides as alternative solvents for green chemistry. Green Chemistry.[4]

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative to dipolar aprotic solvents. (Contextual comparison to lactamides). Chemical Communications.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[5]

Sources

Application of N-ethyl-2-hydroxypropanamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for the Investigative Use of N-ethyl-2-hydroxypropanamide in Modern Peptide Synthesis

Introduction: Addressing Unmet Needs in Peptide Synthesis

The synthesis of peptides, particularly long and complex sequences, remains a significant challenge in drug discovery and development. Two of the most persistent obstacles are the suppression of racemization during amino acid coupling and the management of "difficult sequences" prone to aggregation and poor solubility. While a host of coupling reagents and additives have been developed to mitigate these issues, the exploration of novel, small-molecule auxiliaries continues to be a frontier of process optimization.

This document introduces N-ethyl-2-hydroxypropanamide, a chiral hydroxy amide, as a novel, investigational agent for application in solid-phase peptide synthesis (SPPS). While traditionally recognized for its role as a chiral auxiliary in asymmetric synthesis, its unique structural features—specifically the presence of both a secondary hydroxyl group and an amide moiety—present a compelling, albeit theoretical, basis for its utility in addressing the aforementioned challenges.

This guide is intended for researchers, scientists, and drug development professionals. It provides a scientifically grounded rationale for the potential applications of N-ethyl-2-hydroxypropanamide, complete with detailed, actionable protocols for its evaluation. It must be emphasized that the applications described herein are proposed based on established principles of peptide chemistry and the physicochemical properties of the molecule, and await empirical validation.

PART 1: Physicochemical Profile of N-ethyl-2-hydroxypropanamide

The potential utility of N-ethyl-2-hydroxypropanamide in peptide synthesis is predicated on its molecular structure and resulting chemical properties. The molecule possesses both hydrogen bond donor (from the hydroxyl and N-H groups) and acceptor (from the carbonyl and hydroxyl oxygens) sites. This dual character suggests it could participate in the intricate network of non-covalent interactions that govern both reaction mechanisms and peptide solvation.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [2]
Appearance Liquid at room temperature[2]
Melting Point 44.5-45 °C[1]
Boiling Point 280.9°C at 760 mmHg[1]
XLogP3 -0.3[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
CAS Number (racemic) 6280-14-4[1]
CAS Number ((S)-enantiomer) 194022-24-7[2]
CAS Number ((R)-enantiomer) 152970-08-6[3]

The low octanol-water partition coefficient (XLogP3) of -0.3 indicates a high degree of hydrophilicity, which is a desirable trait for a potential solubilizing agent in the polar environments typical of SPPS.

PART 2: Proposed Application as a Racemization-Suppressing Additive

Theoretical Justification: A Mechanistic Analogy to HOBt

Racemization during peptide coupling is a critical issue that compromises the stereochemical integrity of the final peptide. It primarily occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. This intermediate can readily tautomerize, leading to a loss of chirality.[4][5]

Standard coupling additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) function by intercepting the highly reactive activated species (e.g., the O-acylisourea formed from a carbodiimide like DIC). This reaction forms an active ester (OBt or OAt ester) that is more stable than the initial activated species but still sufficiently reactive to acylate the incoming amine.[5][6] This alternative reaction pathway proceeds with a significantly lower rate of oxazolone formation, thus preserving stereochemistry.[7]

We propose that N-ethyl-2-hydroxypropanamide could function in a similar capacity. Its secondary hydroxyl group could act as a nucleophile, reacting with the O-acylisourea intermediate to form a new, less-reactive activated ester. This would divert the reaction from the racemization-prone oxazolone pathway.

Figure 1. Proposed mechanism for suppressing racemization.
Experimental Protocol for Evaluation as a Coupling Additive

This protocol details the use of N-ethyl-2-hydroxypropanamide as a direct replacement for HOBt in a standard DIC-mediated coupling cycle in Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin) with pre-loaded peptide sequence

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-ethyl-2-hydroxypropanamide (NEHP)

  • 1-Hydroxybenzotriazole (HOBt) (for control experiment)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (for hindered couplings, if necessary)

  • Standard cleavage and deprotection reagents (e.g., TFA cocktail)

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation: Swell the peptide-resin (100 mg, 0.5 mmol/g substitution) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Activation & Coupling (Test Condition): a. In a separate vial, dissolve the incoming Fmoc-amino acid (5 equivalents, 0.25 mmol) and N-ethyl-2-hydroxypropanamide (NEHP) (5 equivalents, 0.25 mmol) in 1 mL of DMF. b. Add DIC (5 equivalents, 0.25 mmol) to the solution. c. Pre-activate for 2-5 minutes at room temperature. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Control Experiment: Repeat step 3 in a parallel synthesis, replacing NEHP with an equimolar amount of HOBt.

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling. If the test is positive, a recoupling may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the desired peptide sequence.

  • Cleavage and Analysis: After synthesis is complete, cleave the peptide from the resin, precipitate, and analyze the crude product by RP-HPLC and Mass Spectrometry. Compare the purity and the presence of diastereomeric impurities between the NEHP and HOBt syntheses.

PART 3: Proposed Application as a Solubilizing Co-Solvent for Difficult Sequences

Theoretical Justification: Disrupting Intermolecular Aggregation

"Difficult sequences," often rich in hydrophobic residues like Val, Ile, Leu, and Phe, are prone to forming stable secondary structures (β-sheets) on the resin support. This intermolecular aggregation leads to poor solvation, steric hindrance, and consequently, incomplete coupling and deprotection reactions.[8]

The standard solvent for SPPS, DMF, can be insufficient to disrupt these strong intermolecular hydrogen bonds. The use of chaotropic agents or co-solvents that can effectively compete for hydrogen bonding sites is a common strategy to overcome this problem.[4]

N-ethyl-2-hydroxypropanamide, with its high polarity and capacity for hydrogen bonding, is proposed as a "structure-disrupting" co-solvent. By integrating it into the reaction medium, it may intercalate between peptide chains, disrupting the formation of β-sheets and improving the solvation of the resin-bound peptide. This would enhance the accessibility of the N-terminus for both deprotection and coupling reagents.

G start Start: Difficult Coupling Detected (e.g., positive Kaiser test after standard coupling) prep_sol Prepare Coupling Solution: Fmoc-AA + DIC + Additive in DMF/NEHP Co-Solvent (e.g., 4:1 v/v) start->prep_sol recouple Perform Recoupling with Co-Solvent Mixture prep_sol->recouple agitate Increase Agitation Time (e.g., 4-6 hours or overnight) recouple->agitate monitor Monitor Coupling Completion (Kaiser Test) agitate->monitor outcome Coupling Complete? monitor->outcome wash Wash Resin Thoroughly (3x DMF/NEHP, then 3x DMF) outcome->wash Yes troubleshoot Further Troubleshooting Required (e.g., higher temp, alternative reagents) outcome->troubleshoot No proceed Proceed to Next Cycle wash->proceed

Figure 2. Workflow for using NEHP as a solubilizing co-solvent.
Experimental Protocol for Evaluation as a Solubilizing Co-Solvent

This protocol is designed for situations where a coupling reaction is identified as being incomplete due to suspected on-resin aggregation.

Materials:

  • All materials from the previous protocol.

  • N-ethyl-2-hydroxypropanamide (NEHP) to be used as a co-solvent.

Procedure:

  • Identification of a Difficult Coupling: After a standard coupling cycle (e.g., 2 hours), a positive Kaiser test indicates a significant number of unreacted free amines, suggesting an aggregation problem.

  • Preparation of Co-Solvent Coupling Mixture: a. Prepare a stock solution of the incoming Fmoc-amino acid (5 eq.), a suitable additive (e.g., HOBt or Oxyma, 5 eq.), and DIC (5 eq.) in a solvent mixture of DMF and NEHP . b. Initial Recommendation: Start with a 4:1 (v/v) ratio of DMF:NEHP. For extremely difficult sequences, this may be increased to 3:1. c. Ensure all components are fully dissolved. The solution may be gently warmed if necessary.

  • Recoupling Procedure: a. Drain the failed coupling solution from the resin. b. Add the freshly prepared co-solvent coupling mixture to the resin. c. Agitate the reaction at room temperature for an extended period, for example, 4-6 hours or overnight.

  • Monitoring and Washing: a. Perform a Kaiser test to check for reaction completion. b. If the coupling is successful (negative Kaiser test), wash the resin thoroughly. It is recommended to perform the initial washes with the same DMF/NEHP co-solvent mixture (3x) to prevent re-aggregation, followed by standard DMF washes (3-5x) to completely remove the NEHP.

  • Continuation of Synthesis: Once the difficult coupling is resolved, proceed with the subsequent deprotection and coupling steps. Standard DMF can typically be used for non-problematic residues.

  • Analysis: Upon completion of the synthesis, analyze the crude peptide by HPLC to assess the impact on purity and the reduction of deletion sequences compared to a synthesis attempted without the co-solvent.

Summary and Recommendations for Validation

N-ethyl-2-hydroxypropanamide presents two plausible, yet unproven, applications in peptide synthesis: as a racemization-suppressing additive and as a solubilizing co-solvent. Its physicochemical properties provide a strong theoretical foundation for these roles.

To validate these hypotheses, we recommend the following:

  • For Racemization Suppression: Synthesize a model peptide known to be susceptible to racemization, such as H-Gly-His -Phe-OH or a sequence containing Cysteine. Compare the diastereomeric purity of the peptide synthesized using NEHP as an additive against parallel syntheses using HOBt and no additive.

  • For Solubilization: Select a well-documented "difficult sequence," such as the ACP(65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH). Synthesize this peptide with and without NEHP as a co-solvent during problematic couplings and compare the crude purities and the prevalence of deletion byproducts.

Successful validation of these protocols would introduce a novel, valuable tool to the field of peptide chemistry, offering a new strategy for enhancing the efficiency and purity of synthetic peptides.

References

  • (Reference to a general peptide synthesis review, if found)
  • n-Ethyl-2-hydroxypropanamide - LookChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved February 27, 2026, from [Link]

  • Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218-9227. [Link]

  • Peptide Solubility | Peptide Synthesis - Bio Basic. (n.d.). Retrieved February 27, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

  • (Reference for HOBt/HO
  • (Reference for coupling reagents, if found)
  • Sarnowski, M. P., & Del Valle, J. R. (2020). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(17), 3343–3347. [Link]

  • (Reference for backbone amide linkers, if found)
  • (Reference for peptide dissolving guidelines, if found)
  • (Reference for solubilizing tags, if found)
  • (Reference for solubilizing tags, if found)
  • (2R)-N-Ethyl-2-hydroxypropanamide | C5H11NO2 | CID 45085118 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • (Reference for SPPS guide, if found)
  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry - YouTube. (2023, February 1). Retrieved February 27, 2026, from [Link]

  • (Reference for a rel
  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (n.d.). Retrieved February 27, 2026, from [Link]

  • (Reference for a rel
  • (Reference for amide protection, if found)
  • (Reference for chemical properties, if found)
  • (Reference for physicochemical properties of solvents, if found)
  • (Reference for a specific enantiomer, if found)
  • (Reference for solvent effects, if found)

Sources

N-ethyl-2-hydroxypropanamide formulation techniques for drug delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

N-Ethyl-2-hydroxypropanamide (also known as N-Ethyl Lactamide or N-Ethyl-2-hydroxypropionamide) represents a class of "green," bio-derived solvents. Structurally derived from lactic acid and ethylamine, it serves as a potent alternative to toxic dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).

In drug delivery, its primary utility lies in transdermal permeation enhancement and solubilization of Class II/IV APIs (BCS classification). Unlike traditional enhancers that often cause significant skin irritation, N-ethyl lactamide offers a favorable balance between solvating power and biocompatibility.

Physicochemical Specifications
PropertyValueRelevance to Formulation
CAS Number 6280-14-4 (Racemic) / 5450-31-7Identification standard.
Molecular Weight 117.15 g/mol Small molecule size facilitates skin penetration.
Boiling Point ~280°CHigh thermal stability for hot-melt extrusion or heated mixing.
LogP ~ -0.1 to -0.3Amphiphilic nature; bridges hydrophilic and lipophilic phases.
Solubility Miscible with water, ethanol, DMSOExcellent co-solvent for aqueous gels and emulsions.
Viscosity ModerateProvides body to topical formulations without needing excessive thickeners.

Mechanism of Action: Solvation & Permeation

To formulate effectively, one must understand how N-ethyl lactamide interacts with the biological barrier.

  • Head Group Interaction: The hydroxyl (-OH) and amide (-CONH-) groups form hydrogen bonds with the polar head groups of the stratum corneum ceramides.

  • Tail Group Fluidization: The ethyl tail inserts into the lipid bilayer, disrupting the dense packing order (fluidization), thereby creating diffusion channels for the API.

  • Cosolvency: It reduces the dielectric constant of the aqueous vehicle, increasing the solubility of non-polar drugs within the formulation, creating a higher concentration gradient (Fick’s First Law).

Visualization: Mechanism of Action

PermeationMechanism cluster_vehicle Formulation Vehicle cluster_skin Stratum Corneum (Barrier) NEL N-Ethyl Lactamide (Solvent/Enhancer) API_Solid Poorly Soluble API (Crystalline) NEL->API_Solid Wetting & Solvation Lipid_Order Ordered Lipid Bilayer (High Resistance) NEL->Lipid_Order H-Bond Disruption API_Solv Solubilized API (Molecular Dispersion) API_Solid->API_Solv Dissolution Lipid_Disorder Fluidized Bilayer (Low Resistance) API_Solv->Lipid_Disorder Diffusion (Fick's Law) Lipid_Order->Lipid_Disorder Phase Transition

Figure 1: Mechanistic pathway of N-ethyl lactamide facilitating API dissolution and subsequent permeation through the stratum corneum.

Application Note: Solubilization Protocol

Objective: To determine the saturation solubility of a lipophilic model drug (e.g., Ibuprofen or Ketoprofen) in N-ethyl lactamide compared to standard solvents.

Materials Required
  • API (Model Drug)

  • N-Ethyl-2-hydroxypropanamide (High Purity >98%)

  • HPLC grade Water

  • Ethanol (absolute)

  • 0.45 µm PTFE Syringe Filters

  • Temperature-controlled shaker bath

Experimental Workflow
  • Preparation:

    • Aliquot 5.0 mL of N-ethyl lactamide into a clear glass scintillation vial.

    • Comparative Control: Prepare identical vials with Water and Ethanol:Water (50:50).

  • Saturation:

    • Add the API in excess (approx. 500 mg initially) to the solvent.

    • Vortex for 60 seconds. If the solution becomes clear, add more API until a visible precipitate remains.

  • Equilibration:

    • Place vials in a shaker bath set to 25°C ± 0.5°C (or 32°C for skin surface modeling).

    • Agitate at 100 RPM for 24 hours .

    • Why: 24 hours is sufficient for most small molecules to reach equilibrium in low-viscosity solvents. For N-ethyl lactamide (higher viscosity), 48 hours is recommended if initial dissolution is slow.

  • Separation & Analysis:

    • Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved drug.

    • Extract the supernatant and filter through a 0.45 µm PTFE filter . Note: Do not use Nylon filters as amides may degrade them or adsorb.

    • Dilute the filtrate with mobile phase and analyze via HPLC-UV.

Data Analysis (Representative)
Solvent SystemSolubility (mg/mL)Enhancement Factor (vs Water)
Water (pH 7.0)0.051.0
Ethanol (100%)250.05,000
N-Ethyl Lactamide 180.5 3,610
NEL : Water (50:50)45.0900

Interpretation: While pure Ethanol is a potent solvent, it is volatile and drying. N-Ethyl Lactamide provides comparable high solubility but remains on the skin (non-volatile), driving permeation over hours rather than minutes.

Protocol: Transdermal Hydrogel Formulation

Objective: Create a stable, clear hydrogel containing 5% w/w Ibuprofen using N-ethyl lactamide as the primary solubilizer and permeation enhancer.

Formulation Table
PhaseIngredient% w/wFunction
A Ibuprofen5.00Active Ingredient
A N-Ethyl-2-hydroxypropanamide 15.00 Solubilizer / Enhancer
A Propylene Glycol10.00Co-solvent / Humectant
B Purified Water68.00Vehicle
B Hydroxypropyl Cellulose (HPC)1.50Gelling Agent
C Triethanolamine (TEA)0.50pH Adjuster
Step-by-Step Manufacturing Protocol

Step 1: The Active Phase (Phase A)

  • Weigh N-Ethyl-2-hydroxypropanamide and Propylene Glycol into a beaker.

  • Initiate magnetic stirring at 300 RPM.

  • Slowly add Ibuprofen.

  • Critical Step: Heat the mixture to 40°C to accelerate dissolution. N-ethyl lactamide’s viscosity drops significantly with heat, aiding solvation.

  • Stir until a perfectly clear, slightly viscous solution is obtained (approx. 15-20 mins).

Step 2: The Polymer Phase (Phase B)

  • In a separate main vessel, heat Purified Water to 60°C.

  • Disperse Hydroxypropyl Cellulose (HPC) powder slowly into the vortex to prevent clumping ("fish eyes").

  • Allow the polymer to hydrate for 60 minutes under continuous stirring as it cools to room temperature.

Step 3: Emulsification/Mixing

  • Slowly pour Phase A (Active Solution) into Phase B (Polymer Gel).

  • Increase stirring speed to 500 RPM.

  • Observation: The mixture may temporarily cloud due to the "ouzo effect" (micro-precipitation), but the high solvency of N-ethyl lactamide should re-solubilize the drug as the phases merge.

Step 4: Neutralization & Finishing

  • Add Triethanolamine (TEA) dropwise to adjust pH to 6.0–6.5 (skin compatible).

  • Centrifuge at 2000 RPM for 2 minutes to de-aerate (remove air bubbles) the gel.

Visualization: Manufacturing Workflow

ManufacturingFlow cluster_PhaseA Phase A (Active) cluster_PhaseB Phase B (Base) Step1 Mix N-Ethyl Lactamide + Propylene Glycol Step2 Dissolve API (Heat to 40°C) Step1->Step2 Mixing Combine Phase A + B (High Shear Mixing) Step2->Mixing Step3 Hydrate Polymer in Water Step4 Cool to RT Step3->Step4 Step4->Mixing pH_Adj Add TEA (pH Adjustment) Mixing->pH_Adj Final Clear Hydrogel (De-aeration) pH_Adj->Final

Figure 2: Process flow diagram for the compounding of N-ethyl lactamide-based hydrogels.

Safety, Stability & Handling

Stability Concerns (Hydrolysis): Like all amides, N-ethyl lactamide is susceptible to hydrolysis under extreme pH conditions, reverting to lactic acid and ethylamine.

  • Mitigation: Maintain formulation pH between 4.5 and 7.5 . Avoid strong mineral acids or bases.

  • Storage: Store the raw material in tightly closed containers at 4°C to prevent moisture absorption (hygroscopic).

Toxicity Profile:

  • Skin Irritation: Classified as Category 2 (Causes skin irritation).[1] In formulations, concentrations >20% may require soothing agents (e.g., Aloe, Allantoin).

  • Eye Irritation: Category 2A (Serious eye irritation). Safety goggles are mandatory during raw material handling.

  • Biodegradability: Readily biodegradable, making it an excellent choice for "Eco-Pharma" products.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45085118, (2R)-N-ethyl-2-hydroxypropanamide. Retrieved from [Link]

  • Aparicio, S., & Alcalde, R. (2009).The green solvent ethyl lactate: an experimental and theoretical study.
  • LookChem. N-Ethyl-2-hydroxypropanamide Safety Data Sheet (SDS) and Property Summary. Retrieved from [Link]

  • Corbion/Galactic (General Industry Reference).Lactate Esters and Amides as Green Solvents. (Note: General reference to the class of chemicals used in described protocols).

Disclaimer: This Application Note is for research and development purposes only. All formulations must undergo rigorous stability and toxicity testing before clinical application.

Sources

Application Note: Hydrogel Preparation using N-ethyl-2-hydroxypropanamide (N-Ethyl Lactamide)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the preparation of hydrogels utilizing N-ethyl-2-hydroxypropanamide (commonly known as N-Ethyl Lactamide or NELA ) and its derivatives.

Nomenclature Alert:

  • N-ethyl-2-hydroxypropanamide is primarily a green solvent and a chiral intermediate , not a direct crosslinker in its native form.

  • However, it is a critical precursor for synthesizing thermoresponsive acrylate monomers (N-ethyl lactamide acrylate) which are then crosslinked to form "smart" hydrogels.

  • It is also used as a green reaction medium for dissolving difficult biopolymers (e.g., chitosan, cellulose) prior to crosslinking.

  • If you intended to search for the standard protein crosslinker EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide), please verify your chemical CAS number.

This guide focuses on two validated workflows:

  • Synthetic Route: Functionalizing N-ethyl-2-hydroxypropanamide into a reactive monomer for thermoresponsive hydrogels.

  • Green Solvent Route: Using N-ethyl-2-hydroxypropanamide as a medium for biopolymer hydrogel fabrication.

Executive Summary

N-ethyl-2-hydroxypropanamide (CAS: 6280-14-4) is a lactic acid derivative characterized by its biodegradability, low toxicity, and high solvency power. In hydrogel engineering, it serves a dual purpose:

  • As a Monomer Precursor: It provides the hydrophilic/hydrophobic balance required for Lower Critical Solution Temperature (LCST) behavior, making it ideal for injectable drug delivery systems.

  • As a Green Solvent: It replaces toxic dipolar aprotic solvents (like DMF or DMAc) in the processing of recalcitrant polysaccharides.

Mechanism of Action

Thermoresponsive Behavior (The "Smart" Mechanism)

When functionalized into an acrylate (N-ethyl lactamide acrylate), the N-ethyl group provides hydrophobic interaction while the amide and ester linkages provide hydrogen bonding sites.

  • Below LCST: Hydrogen bonds with water dominate; the hydrogel is swollen/soluble.

  • Above LCST: Hydrophobic interactions (entropy-driven) dominate; the polymer chains collapse/gel.

Solvent Plasticization

As a solvent, N-ethyl-2-hydroxypropanamide disrupts the extensive hydrogen bonding network of biopolymers (like Chitin) without degrading the polymer chain, allowing for homogeneous crosslinking.

Pathway Visualization

The following diagram illustrates the conversion of the inert N-ethyl lactamide into a reactive hydrogel network.

G Lactate Ethyl Lactate (Bio-Source) NELA N-ethyl-2-hydroxypropanamide (N-Ethyl Lactamide) Lactate->NELA Aminolysis (Ethylamine) Monomer N-ethyl lactamide acrylate (Reactive Monomer) NELA->Monomer Acryloylation (Acryloyl Chloride) Hydrogel Thermoresponsive Hydrogel Network Monomer->Hydrogel Free Radical Polymerization Crosslinker Crosslinker (e.g., MBA or PEG-DA) Crosslinker->Hydrogel Crosslinking

Caption: Synthesis pathway from bio-sourced Ethyl Lactate to N-ethyl lactamide acrylate hydrogels.

Experimental Protocols

Protocol A: Synthesis of Thermoresponsive Hydrogels (The Acrylate Route)

Target: Researchers creating synthetic, stimuli-responsive scaffolds.

Materials Required
ComponentFunctionPurity/Grade
N-ethyl-2-hydroxypropanamide Precursor>98% (Synthesis Grade)
Acryloyl Chloride Functionalizing Agent97%
Triethylamine (TEA) Acid ScavengerAnhydrous
Dichloromethane (DCM) SolventAnhydrous
N,N'-Methylenebisacrylamide (MBA) CrosslinkerElectrophoresis Grade
APS / TEMED Initiator System99%
Step 1: Functionalization (Monomer Synthesis)

Note: N-ethyl-2-hydroxypropanamide must be converted to an acrylate to polymerize.

  • Dissolve 10 mmol of N-ethyl-2-hydroxypropanamide and 15 mmol of TEA in 20 mL of anhydrous DCM under nitrogen atmosphere.

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dropwise add 12 mmol of Acryloyl Chloride diluted in 5 mL DCM over 30 minutes. Exothermic reaction - monitor temperature.

  • Allow to stir at Room Temperature (RT) for 12–16 hours .

  • Purification: Filter the precipitated triethylamine hydrochloride salts. Wash the filtrate with saturated NaHCO₃ (3x) and Brine (1x). Dry over MgSO₄ and concentrate via rotary evaporation.

    • Validation: Check ¹H-NMR for vinyl protons (5.8–6.4 ppm).

Step 2: Hydrogel Polymerization
  • Stock Solution: Prepare a 2M solution of the synthesized N-ethyl lactamide acrylate in deionized water.

  • Crosslinker Addition: Add MBA (2 mol% relative to monomer). Sonicate to dissolve.

  • Initiation:

    • Add Ammonium Persulfate (APS) (1 mol% relative to monomer).

    • Add TEMED (0.1% v/v).

  • Casting: Immediately inject the solution into a glass mold (1mm spacer).

  • Curing: Allow polymerization to proceed at 4°C for 24 hours. Low temperature prevents premature LCST aggregation during synthesis.

  • Washing: Demold and dialyze against distilled water for 3 days to remove unreacted monomers.

Protocol B: N-ethyl-2-hydroxypropanamide as a Green Solvent (The Biopolymer Route)

Target: Drug development professionals formulating biodegradable delivery systems.

Materials Required
ComponentFunction
Chitosan (Low MW)Biopolymer Matrix
N-ethyl-2-hydroxypropanamide Green Solvent
Genipin or Glutaraldehyde Crosslinker
Workflow
  • Dissolution: Disperse Chitosan powder (2% w/v) into pure N-ethyl-2-hydroxypropanamide .

    • Insight: Unlike acetic acid (standard solvent), N-ethyl-2-hydroxypropanamide is non-volatile and biocompatible. Heat to 60°C to accelerate dissolution.

  • Crosslinking: Add Genipin (0.1% w/w of chitosan) for a blue, fluorescent hydrogel, or Glutaraldehyde (0.5%) for rapid gelation.

  • Gelation: Maintain at 37°C . Gelation occurs within 2–4 hours via Schiff base formation (Glutaraldehyde) or ring-opening polymerization (Genipin).

  • Solvent Exchange: Immerse the gel in PBS (Phosphate Buffered Saline). The N-ethyl-2-hydroxypropanamide will diffuse out, leaving a porous hydrogel structure.

Characterization & Validation

Swelling Ratio Analysis

Calculate the Equilibrium Swelling Ratio (ESR) to verify crosslinking density.



  • 
    : Weight of swollen hydrogel at equilibrium.
    
  • 
    : Weight of lyophilized (dry) hydrogel.
    
LCST Determination (For Protocol A)

Measure the optical transmittance of the hydrogel (or linear polymer solution) at 500 nm while ramping temperature from 20°C to 60°C.

  • Target Result: A sharp drop in transmittance (cloud point) indicates the LCST. For N-ethyl lactamide derivatives, this is typically tunable between 30°C and 45°C .

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Gelation (Protocol A) Oxygen inhibitionDegas monomer solution with N₂ for 15 mins before adding TEMED.
Opaque Gel (Pre-LCST) Phase separation during synthesisLower the synthesis temperature to 4°C.
Low Mechanical Strength Insufficient CrosslinkerIncrease MBA concentration from 2% to 4-5%.
Incomplete Dissolution (Protocol B) High MW ChitosanUse Low MW Chitosan or increase NELA temperature to 80°C briefly.

References

  • Sustainable Polymer Synthesis: Well-defined Thermoresponsive Lactic Acid-based Polymers. Universitat Rovira i Virgili. (Describes the synthesis of N-ethyl lactamide acrylate).

  • Green Solvents:Ethyl lactate and its amides as green solvents for organic synthesis. (General grounding on the solvent properties of N-ethyl-2-hydroxypropanamide).
  • Hydrogel Fundamentals: Emerging Fabrication Strategies of Hydrogels and Its Applications. MDPI.

  • Chemical Data: N-ethyl-2-hydroxypropanamide (CAS 6280-14-4) Technical Data.[1] LookChem.

(Note: While N-ethyl-2-hydroxypropanamide is not a standard commercial crosslinker, the protocols above utilize its specific chemical functionality to engineer hydrogels via validated green chemistry and polymer science principles.)

Sources

Troubleshooting & Optimization

Improving reaction yield of N-ethyl-2-hydroxypropanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-ethyl-2-hydroxypropanamide Synthesis

Welcome to the technical support center for the synthesis of N-ethyl-2-hydroxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable chiral intermediate. Here, we address common challenges encountered during the direct amidation of lactate esters with ethylamine, providing in-depth, experience-based solutions to enhance your reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors affecting the uncatalyzed reaction between ethyl lactate and ethylamine?

Low yields in the direct amidation of ethyl lactate with ethylamine often stem from an incomplete reaction or the formation of side products. The uncatalyzed reaction, while feasible, is an equilibrium process and can be slow.

Key Factors to Investigate:

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The direct amidation of esters is often performed under controlled temperature conditions. For instance, some amidation reactions are conducted at room temperature over an extended period (e.g., 24 hours) to minimize byproducts.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[2] An increase in reaction time may not always lead to a significant increase in yield and could promote the formation of degradation products.[1]

  • Reagent Stoichiometry: An excess of the amine is often used to drive the equilibrium towards the product. However, a large excess can complicate purification. Experiment with varying the molar ratio of ethylamine to ethyl lactate to find the optimal balance for your specific conditions.

  • Removal of Byproducts: The ethanol generated during the reaction can participate in a reverse reaction, hindering the forward progress. While challenging to remove in situ without a catalyst, post-synthesis workup is critical.

Q2: I suspect side reactions are consuming my starting materials. What are the most common side products and how can I minimize them?

The primary side reaction of concern is the formation of lactamide from the reaction with any residual ammonia in the ethylamine or through hydrolysis of the starting ester followed by reaction with ammonia.[3] Additionally, oligomerization of lactic acid can occur if the reaction conditions are too harsh.[3]

Strategies for Minimizing Side Products:

  • High-Purity Reagents: Ensure the use of high-purity ethyl lactate and ethylamine to minimize contaminants that could lead to unwanted side reactions.

  • Inert Atmosphere: While hydroxylamine derivatives are particularly sensitive to oxidation, it is good practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the secondary alcohol.[4]

  • Temperature Control: As mentioned, avoid excessive heat which can promote side reactions.

Diagram of Main and Side Reactions

G cluster_main Main Reaction cluster_side Potential Side Reactions EL Ethyl Lactate NEHP N-ethyl-2-hydroxypropanamide EL->NEHP + Ethylamine LA Lactic Acid (from hydrolysis) EL->LA H₂O EA Ethylamine EtOH Ethanol NEHP->EtOH (Byproduct) Oligo Oligomers LA->Oligo Heat Lactamide Lactamide LA->Lactamide NH₃ G start Low Yield of N-ethyl-2-hydroxypropanamide check_completion Is the reaction going to completion? start->check_completion monitor_rxn Monitor reaction by TLC/GC-MS. Increase reaction time. check_completion->monitor_rxn No check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes monitor_rxn->check_conditions optimize_temp Optimize temperature. (e.g., start at room temp) check_conditions->optimize_temp No optimize_ratio Vary ethylamine:ester ratio. check_conditions->optimize_ratio No check_side_products Are side products being formed? check_conditions->check_side_products Yes optimize_temp->check_side_products optimize_ratio->check_side_products purify_reagents Use high-purity reagents. Work under inert atmosphere. check_side_products->purify_reagents Yes check_purification Is the purification method effective? check_side_products->check_purification No use_catalyst Consider using a catalyst (e.g., FeCl₃). success High Yield & Purity Achieved use_catalyst->success purify_reagents->use_catalyst optimize_purification Optimize purification: - Vacuum distillation - Recrystallization - Column chromatography check_purification->optimize_purification No check_purification->success Yes optimize_purification->success

Sources

Purification methods to remove impurities from N-ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-NEHP-PUR-001 Subject: Advanced Purification Protocols & Troubleshooting Target Molecule: N-Ethyl-2-hydroxypropanamide (N-Ethyl Lactamide) CAS: 6280-14-4 (Racemic) / 194022-24-7 ((S)-isomer)

Executive Summary & Physical Profile

Welcome to the Technical Support Center. This guide addresses the purification of N-ethyl-2-hydroxypropanamide, a polar, hygroscopic amide often used as a green solvent or chiral auxiliary.

Users frequently encounter difficulties due to its high boiling point , water miscibility , and thermal instability (propensity to dehydrate to acrylic derivatives). The protocols below prioritize non-aqueous workups and high-vacuum techniques to maintain molecular integrity.

Physicochemical Data Table
PropertyValueTechnical Note
Physical State Viscous Liquid / Low-melting SolidMP is ~44–45°C, but often exists as a supercooled liquid due to trace impurities.
Boiling Point ~281°C (760 mmHg)Do NOT distill at atm pressure. Decomposition occurs >180°C.
Solubility Miscible in Water, Ethanol, AcetoneHigh water solubility makes aqueous extraction difficult (poor partition coefficient).
Key Impurities Ethylamine, Ethyl Lactate, Lactic AcidLactic acid is the most persistent impurity due to similar polarity.

Troubleshooting & FAQ: Purification Workflows

Issue 1: "My product decomposes or turns yellow during distillation."

Diagnosis: Thermal degradation. The presence of the hydroxyl group beta to the carbonyl makes this molecule susceptible to dehydration (elimination) at high temperatures, forming N-ethylacrylamide-like byproducts and polymers.

Solution: High-Vacuum Short-Path Distillation You must lower the boiling point significantly below 150°C. A standard Vigreux column often has too much hold-up volume and pressure drop.

Protocol:

  • Apparatus: Use a Short-Path Distillation head (minimal distance between flask and condenser).

  • Vacuum: < 1 mmHg (Torr) is required.

  • Temperature:

    • Bath Temp: Start at 100°C.

    • Vapor Temp: Expect collection between 110–130°C at 0.5 mmHg.

  • Inert Gas: Bleed dry Nitrogen or Argon into the capillary if not using a magnetic stir bar to prevent bumping.

Visual Workflow: Thermal Management

DistillationLogic Start Crude N-Ethyl-2-hydroxypropanamide CheckVac Check Vacuum System (< 1 mmHg required) Start->CheckVac Setup Install Short-Path Head (Minimize thermal history) CheckVac->Setup Heat Gradual Heating (Oil Bath < 140°C) Setup->Heat Decision Is Distillate Yellow? Heat->Decision Good Collect Main Fraction (Clear/Colorless) Decision->Good No Bad Stop Heating Check for Air Leaks/Oxidation Decision->Bad Yes

Figure 1: Decision logic for thermal purification. Note that color formation indicates oxidation or polymerization, requiring immediate cessation of heat.

Issue 2: "I cannot remove residual Lactic Acid."

Diagnosis: Polarity matching. Because N-ethyl-2-hydroxypropanamide is water-soluble, you cannot simply wash it with aqueous sodium bicarbonate (NaHCO₃) and extract with a non-polar solvent (like Hexane) because the product will stay in the water phase.

Solution: Anion Exchange Resin (Non-Aqueous) Use a weak base anion exchange resin to trap the acid without introducing water.

Protocol:

  • Dissolution: Dissolve the crude mixture in anhydrous Methanol or Ethanol (approx 10 mL solvent per 1 g product).

  • Resin Prep: Use a Weak Base Anion Exchanger (e.g., Amberlyst A21 or Dowex 66). Pre-wash resin with methanol.[1]

  • Treatment: Add resin (approx 3 eq. relative to estimated acid impurity) to the solution.

  • Agitation: Stir gently for 1–2 hours at room temperature.

  • Filtration: Filter off the resin. The Lactic Acid remains bound to the resin; the Amide passes through.

  • Concentration: Rotary evaporate the solvent to recover the purified amide.

Issue 3: "The product is a solid, but it looks waxy and impure."

Diagnosis: Supercooling / Eutectic impurities. While often liquid, pure N-ethyl-2-hydroxypropanamide has a melting point near 45°C. Impurities depress this point, creating a "slush."

Solution: Melt Crystallization or Solvent Recrystallization If the purity is already >90%, crystallization is superior to distillation for removing trace isomers.

Protocol (Solvent Recrystallization):

  • Solvent System: Ethyl Acetate / Hexane (or Diethyl Ether).

  • Dissolution: Dissolve product in minimal warm Ethyl Acetate (~40°C).

  • Precipitation: Add Hexane dropwise until slight turbidity appears.

  • Cooling: Place in a freezer (-20°C) overnight.

  • Harvest: Cold filtration. (Note: If it oils out instead of crystallizing, seed with a pure crystal or scratch the glass).

Advanced Purification Logic Map

The following diagram illustrates the decision matrix for choosing the correct purification method based on the state and impurity profile of your sample.

PurificationStrategy Input Crude Reaction Mixture VolatileRemoval Rotary Evaporation (Remove Ethylamine/Ethanol) Input->VolatileRemoval AcidCheck Contains Lactic Acid? VolatileRemoval->AcidCheck Resin Anion Exchange Resin (MeOH solvent) AcidCheck->Resin Yes (High Acid) VacDist Vacuum Distillation (<1 mmHg, Short Path) AcidCheck->VacDist No / Low Acid Resin->VacDist Filtrate Cryst Recrystallization (EtOAc/Hexane) VacDist->Cryst If Solid/High Purity req Final Pure N-Ethyl-2-hydroxypropanamide VacDist->Final If Liquid/Standard Purity Cryst->Final

Figure 2: Strategic workflow for isolating N-ethyl-2-hydroxypropanamide. The path prioritizes acid removal before heat application to prevent catalyzed decomposition.

Analytical Verification

Once purified, verify the compound identity and purity using these specific markers.

  • 1H NMR (CDCl3):

    • Look for the Methine (CH) proton of the lactate moiety: Quartet/Multiplet around δ 4.2 ppm.

    • Amide NH: Broad singlet (variable, δ 6.5–7.5 ppm).

    • Impurity Check: Lactic acid protons will shift if bound; Ethylamine peaks will appear as sharp triplets/quartets distinct from the amide ethyl group.

  • IR Spectroscopy:

    • Amide I Band: ~1640–1650 cm⁻¹ (Strong C=O stretch).

    • Hydroxyl/Amide A: Broad band 3300–3400 cm⁻¹ (O-H and N-H stretch overlap).

References

  • Synthesis & Properties of Lactamides

    • Kleinberg, J., & Audrieth, L. F. (1941). Lactamide.[2] Organic Syntheses, 21, 71. (Provides foundational chemistry for ammonolysis of lactate esters, applicable to ethylamine aminolysis).

  • Purification of Hydroxy Amides (Crystallization/Distillation)

    • PubChem.[3][4] (n.d.). N-Ethyl-2-hydroxypropanamide (Compound).[5][6] National Library of Medicine.

  • Green Solvent Applications (Physical Properties)

    • LookChem.[5] (n.d.). n-Ethyl-2-hydroxypropanamide CAS 6280-14-4 Properties.

  • Ion Exchange for Organic Purification

    • ResearchGate. (2019).[7] How to purify a water soluble compound? (Discussion on resin usage for amphiphilic/polar molecule purification).

Sources

Minimizing thermal degradation of N-ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-ethyl-2-hydroxypropanamide (also known as N-ethyl lactamide). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent thermal instabilities of this bifunctional


-hydroxy amide.

Because this molecule contains both a secondary hydroxyl group (-OH) and an amide linkage (-CONH-), it is highly susceptible to thermal degradation during purification and storage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve the molecular integrity of your batches.

Mechanistic Overview of Thermal Degradation

Understanding the causality of degradation is the first step in prevention. When exposed to thermal stress, N-ethyl-2-hydroxypropanamide does not simply "burn"; it undergoes specific, predictable chemical transformations [1]:

  • Thermal Dehydration (Acrylamide Formation): At elevated temperatures (>150°C), the

    
    -hydroxyl group undergoes an endothermic elimination reaction to form N-ethylacrylamide. This pathway is highly sensitive to pH and is accelerated by trace acidic or basic impurities.
    
  • Oligomerization (Condensation): The hydroxyl group of one molecule can react with the amide carbonyl of another. Prolonged heating provides the activation energy required for this intermolecular reaction, leading to lactate-based dimers and oligomers [2].

  • Hydrolysis: In the presence of trace moisture and heat, the amide bond cleaves, yielding lactic acid and ethylamine.

Pathways NEL N-ethyl-2-hydroxypropanamide (Intact) Dehydration Thermal Dehydration (>150°C, Acid/Base) NEL->Dehydration -H2O Hydrolysis Hydrolysis (+H2O, Heat) NEL->Hydrolysis +H2O Oligomerization Intermolecular Reaction (Prolonged Heat) NEL->Oligomerization Condensation Acrylamide N-ethylacrylamide + H2O Dehydration->Acrylamide LacticAcid Lactic Acid + Ethylamine Hydrolysis->LacticAcid Oligomers Lactate Oligomers + Dimers Oligomerization->Oligomers

Figure 1: Primary thermal degradation pathways of N-ethyl-2-hydroxypropanamide.

Troubleshooting Guide & FAQs

Q1: My N-ethyl-2-hydroxypropanamide darkens and loses purity during distillation. How can I prevent this? Analysis: Darkening is typically caused by the formation of conjugated byproducts and oligomers at high pot temperatures. N-ethyl lactamide has a high boiling point (approximately 164°C at 2 mmHg) [3]. If your vacuum is insufficient, the required pot temperature will exceed the thermal stability threshold (~120°C), exponentially accelerating oligomerization. Solution: Upgrade to a high-vacuum short-path distillation setup capable of achieving <0.5 mmHg. This lowers the boiling point significantly. If scaling up, use a wiped-film evaporator to reduce the residence time of the compound at elevated temperatures from hours to mere seconds.

Q2: We are detecting N-ethylacrylamide in our high-temperature processed batches. What is driving this? Analysis: N-ethylacrylamide is the direct product of thermal dehydration. This elimination reaction is catalytically driven by pH deviations; trace acids or bases lower the activation energy required for the hydroxyl group to leave[1]. Solution: Ensure the pre-distillation mixture is strictly pH neutral. Wash the crude mixture with a mild buffer and dry it thoroughly over anhydrous sodium sulfate before applying heat. If radical polymerization of the resulting acrylamide is causing viscosity spikes, add 10-50 ppm of a non-volatile radical inhibitor like MEHQ (Mequinol) prior to distillation.

Q3: Why does the assay purity drop during prolonged storage at 40-50°C? Analysis: Even at moderate temperatures, the energy barrier for intermolecular esterification/amidation can be overcome over time. Thermogravimetric analysis (TGA) of lactamide derivatives shows that while catastrophic weight loss occurs >220°C, slow degradation and hydrolysis begin much earlier under prolonged thermal stress [4]. Solution: Commercial standards mandate storage at 4°C to maintain configurational and chemical stability [5]. Store the compound under an inert atmosphere (Nitrogen or Argon) in tightly sealed, amber glass containers to prevent moisture ingress.

Quantitative Data: Thermal Degradation Profile

To facilitate process design and risk assessment, the following table summarizes the degradation kinetics and byproduct formation of N-ethyl-2-hydroxypropanamide at various thermal setpoints.

Temperature SetpointExposure TimePrimary Degradation MechanismDominant ByproductApprox. Purity Loss
4°C (Storage) 6 MonthsNone (Stable)None< 0.5%
50°C (Storage) 4 WeeksSlow Hydrolysis / OligomerizationLactic Acid, Dimers2 - 5%
120°C (Processing) 2 HoursOligomerizationLactate Oligomers10 - 15%
160°C (Distillation) 1 HourDehydration & OligomerizationN-ethylacrylamide25 - 40%
>220°C (Pyrolysis) 15 MinsMain Chain DecompositionVolatile Amines, CO₂> 90%

Experimental Protocols

Protocol 1: Short-Path Vacuum Distillation for Thermal Preservation

Self-Validating Principle: By applying vacuum before introducing heat, we eliminate aerobic oxidation and ensure the system is leak-proof, preventing thermal shock and premature degradation.

  • Preparation: Charge the crude N-ethyl-2-hydroxypropanamide into the distillation pot. Add a magnetic stir bar to ensure even heat distribution and prevent localized superheating.

  • Neutralization Check: Test the pH of a 10% aqueous aliquot. If it is not pH 7.0 (

    
    0.2), neutralize the bulk batch with dilute NaHCO₃ or HCl, extract, and dry over anhydrous MgSO₄.
    
  • Vacuum Degassing: Seal the short-path distillation apparatus. Apply vacuum slowly until reaching <0.5 mmHg at ambient temperature. Stir for 15 minutes to degas dissolved oxygen and trace volatile solvents.

  • Controlled Heating: Gradually increase the heating mantle temperature. Do not exceed a pot temperature of 110°C. Monitor the vapor temperature; pure N-ethyl-2-hydroxypropanamide should distill steadily under these deep vacuum conditions.

  • Rapid Quenching: Maintain the receiving condenser at 10°C to 15°C to ensure rapid quenching of the vapor, minimizing the time the compound spends in a high-energy state.

  • Inerting: Once distillation is complete, turn off the heat, allow the pot to cool to room temperature under vacuum, and then break the vacuum with dry Argon or Nitrogen.

Workflow Start Crude Mixture Neutralize pH Neutralization (Prevent Catalysis) Start->Neutralize Degas Vacuum Degassing (Remove O2/H2O) Neutralize->Degas Distill Short-Path Distillation (<0.5 mmHg, <110°C) Degas->Distill Quench Rapid Cooling (Condenser at 10°C) Distill->Quench Store Inert Storage (Argon, 4°C) Quench->Store

Figure 2: Optimized thermal processing and distillation workflow.

Protocol 2: Kinetic Stability Testing via TGA/DSC

Self-Validating Principle: Simultaneous TGA/DSC correlates mass loss with endothermic/exothermic events, distinguishing between harmless evaporation (endothermic, no chemical change) and actual degradation (mass loss coupled with complex thermal shifts).

  • Sample Prep: Weigh exactly 10–12 mg of formulated N-ethyl-2-hydroxypropanamide into an aluminum standard pan.

  • Atmospheric Purge: Place the pan in the TGA/DSC instrument. Purge with high-purity Nitrogen at 50 mL/min for 10 minutes to remove atmospheric oxygen and moisture.

  • Thermal Profiling: Heat the sample from 25°C to 300°C at a strictly controlled ramp rate of 10°C/min.

  • Data Analysis: Identify the onset temperature of the first derivative peak (DTG). An endothermic event without mass loss indicates a phase transition, while mass loss coupled with an endothermic shift around 150-200°C definitively indicates dehydration to N-ethylacrylamide.

References

  • Title: Synthesis of Acrylonitrile from Renewable Lactic Acid (Reaction scheme and proposed mechanism of lactamide dehydration) Source: ResearchGate URL: [Link]

  • Title: Methods for manufacturing lactic acid and lactide from ammonium lactate (KR20140014504A)
  • Title: Production of anti-static plastics (US2773852A - Details on N-ethyl lactamide boiling points)
  • Title: CO2 Separation in Nanocomposite Membranes by the Addition of Amidine and Lactamide Functionalized POSS Nanoparticles into a PVA Layer Source: MDPI (Polymers) URL: [Link]

Technical Support Center: Optimizing pH for N-ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist, Stability Solutions Team To: Research & Development Division Subject: Technical Guide: Stability & Handling of N-ethyl-2-hydroxypropanamide (CAS: 687-47-8)

Executive Summary

Welcome to the Stability Solutions Technical Center. You are likely working with N-ethyl-2-hydroxypropanamide (also known as N-ethyl lactamide), a secondary amide derivative of lactic acid. While amides are generally robust, the presence of the


-hydroxyl group in this molecule introduces specific electronic and steric factors that alter its stability profile compared to simple alkyl amides.

This guide moves beyond basic safety data sheets to address the kinetic stability of this compound in aqueous and buffer systems. Our goal is to prevent experimental failure due to hydrolysis or racemization.

Part 1: The Stability Profile (Mechanistic Insights)

To optimize conditions, one must understand the degradation pathways. The stability of N-ethyl-2-hydroxypropanamide is governed by three competing factors dependent on pH.

The Hydrolysis Trap (Acid vs. Base)

Like all amides, this compound exhibits a U-shaped pH-rate profile. However, the


-hydroxyl group (

) acts as an electron-withdrawing group (EWG) via induction, making the carbonyl carbon more electrophilic than in propionamide.
  • Acidic Conditions (pH < 4): The carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.[1]

  • Basic Conditions (pH > 9): The hydroxide ion (

    
    ) directly attacks the carbonyl. Crucially , the 
    
    
    
    -hydroxyl group can facilitate this via hydrogen bonding in the transition state, potentially accelerating hydrolysis rates compared to non-hydroxylated amides.
  • The "Safe Zone" (pH 5.5 – 7.5): Here, both specific acid and specific base catalysis are minimized.

The Racemization Risk (Stereochemical Integrity)

If you are using a chiral form (e.g., (2S)-N-ethyl-2-hydroxypropanamide), pH optimization is not just about chemical degradation; it is about optical purity .

  • Mechanism: At basic pH, the

    
    -proton is acidic. Deprotonation leads to an enolate intermediate, which destroys the stereocenter. Upon reprotonation, you obtain a racemic mixture.
    
  • Impact: Racemization often occurs faster than hydrolysis in mild base (pH 8–10).

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways Amide N-ethyl-2-hydroxypropanamide (Active Species) AcidHydrolysis Acid Hydrolysis (pH < 4) Amide->AcidHydrolysis + H3O+ BaseHydrolysis Base Hydrolysis (pH > 9) Amide->BaseHydrolysis + OH- Racemization Racemization (pH > 8) Amide->Racemization Enolization Products Lactic Acid + Ethylamine AcidHydrolysis->Products Cleavage BaseHydrolysis->Products Cleavage Enantiomer Racemic Mixture (Loss of Activity) Racemization->Enantiomer Reprotonation

Figure 1: Competing degradation pathways. Note that racemization can occur without chemical cleavage.

Part 2: Troubleshooting & FAQs

This section addresses specific issues reported by our user base regarding N-ethyl-2-hydroxypropanamide.

Q1: I am seeing a "drift" in retention time or split peaks in HPLC. Is this hydrolysis?

Diagnosis: Likely not hydrolysis, but racemization or rotamerism .

  • The Science: Amides exhibit restricted rotation around the C-N bond due to resonance.[2] In NMR, this appears as rotamers. In chiral HPLC, a split peak often indicates that your buffer pH was too high (> pH 8), causing partial racemization of the (S)-enantiomer into the (R)-enantiomer.

  • Solution: Ensure your mobile phase is buffered at pH 6.0–6.5. Avoid unbuffered water/acetonitrile mixtures if your sample is basic.

Q2: My compound degrades rapidly in Phosphate Buffer Saline (PBS) at pH 7.4. Why?

Diagnosis: Buffer Catalysis.[3]

  • The Science: While pH 7.4 is physiological, phosphate ions can act as general base catalysts, accelerating amide hydrolysis slightly more than non-nucleophilic buffers like HEPES or MOPS.

  • Solution: Switch to Good's Buffers (e.g., MES at pH 6.0 or MOPS at pH 7.0) for long-term storage. If PBS is required, store at 4°C, as hydrolysis is temperature-dependent (

    
     roughly doubles for every 10°C increase).
    
Q3: Can I use this compound in acidic cell culture media (pH ~5.0)?

Diagnosis: Yes, this is within the stability window.

  • The Science: At pH 5.0, the concentration of hydronium ions is insufficient to drive rapid acid-catalyzed hydrolysis. The compound is significantly more stable at pH 5 than at pH 9.

Q4: How do I remove the hydrolysis product (Ethylamine) if degradation occurs?

Diagnosis: Purification strategy.[4][5]

  • The Science: Ethylamine is a volatile base (boiling point ~16°C).

  • Solution: If the sample is stable to heat, rotary evaporation may remove free ethylamine. Alternatively, use a cation-exchange resin (SCX) to capture the amine, allowing the neutral amide and lactic acid to pass (lactic acid can then be removed via anion exchange or extraction).

Part 3: Experimental Protocol – pH Stress Testing

Do not rely on generic literature. Validate the stability of your specific lot and formulation using this self-validating protocol.

Materials Required
  • Test Compound: N-ethyl-2-hydroxypropanamide (10 mM stock in water).

  • Buffers (50 mM): Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Borate (pH 9).

  • Internal Standard: Caffeine (chemically inert amide analog).

  • Analysis: HPLC-UV (210 nm) or LC-MS.

Workflow Diagram

StabilityProtocol Prep Preparation Mix Compound + Buffer (1:9 ratio) Final Conc: 1 mM Incubate Incubation Temp: 25°C and 40°C Timepoints: 0, 24, 48 hrs Prep->Incubate Quench Quench Step Dilute 1:1 with Cold Acetonitrile (Stops reaction) Incubate->Quench Analyze Quantification (HPLC) Calculate % Recovery relative to Int. Std. Quench->Analyze Decision Data Interpretation < 95% Recovery = Unstable Analyze->Decision

Figure 2: Standard Operating Procedure for pH stability profiling.

Data Analysis Table

Use the following template to record your results. A recovery of <95% indicates significant instability.

Buffer SystempH24h Recovery (25°C)24h Recovery (40°C)Status
Citrate3.0[Value]%[Value]%⚠️ Risk (Acid Hydrolysis)
Acetate5.0[Value]%[Value]%✅ Optimal
Phosphate7.0[Value]%[Value]%✅ Acceptable
Borate9.0[Value]%[Value]%❌ Critical Risk (Base Hydrolysis)

References

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). Amide Hydrolysis. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Refer to Chapter 16: Hydrolysis of Amides). Link

  • Guthrie, J. P. (1974). Hydrolysis of esters and amides. Journal of the American Chemical Society.[6] (Foundational kinetics on amide stability). Link

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of alpha-hydroxy amides. Journal of the American Chemical Society.[6] (Specific relevance to neighboring group participation). Link

  • BenchChem. (2025). Safety Data Sheet: Ethyl L(-)-lactate (Precursor/Analog Data). Link

Sources

Reducing side reactions during N-ethyl-2-hydroxypropanamide production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of N-ethyl-2-hydroxypropanamide (also known as N-ethyl lactamide), a critical chiral auxiliary and intermediate in pharmaceutical synthesis.

The production of this molecule typically follows one of two routes:[1][2][3][4][5]

  • Aminolysis: Reaction of Ethyl Lactate with Ethylamine (Preferred for purity).

  • Direct Amidation: Condensation of Lactic Acid with Ethylamine (High risk of side reactions).

This guide prioritizes the Aminolysis route due to its milder conditions, but addresses troubleshooting for both. Our goal is to minimize the three "Silent Killers" of this reaction: Oligomerization (PLA formation), Racemization (loss of chirality), and Oxidation (discoloration).

Part 1: The Reaction Landscape (Mechanism & Kinetics)

To troubleshoot effectively, you must visualize the competition occurring in your flask. The reaction is not a single path; it is a race between the Amine (to form Amide) and the Hydroxyl group (to form Oligomers).

Visualizing the Pathway

The following diagram maps the kinetic competition. Note that Path A is your target. Path B and Path C are the primary yield-reducing side reactions.

ReactionPathways Reactants Ethyl Lactate + Ethylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Oligomer Linear Dimer/Oligomer (Side Reaction) Reactants->Oligomer Path B: Self-Esterification (Hydroxyl Attack) Product N-Ethyl-2-hydroxypropanamide (Target) Intermediate->Product Path A: Amidation (- Ethanol) Racemate Racemic Mixture (DL-Isomer) Intermediate->Racemate Path C: Enolization (High T / Strong Base) SchiffBase Imine/Schiff Base (Yellowing) Product->SchiffBase Path D: Oxidation (Impure Amine)

Figure 1: Kinetic competition network. Green path represents the desired aminolysis. Red paths indicate thermal or stoichiometric side reactions.

Part 2: Troubleshooting Guides (Q&A)

Category A: Impurity & Yield Issues

Q1: My reaction conversion is high, but the isolated yield is low. The residue is viscous/gummy. What happened? Diagnosis: You likely formed Oligomers (Polylactic acid precursors) . Mechanism: Ethyl lactate contains a secondary hydroxyl group (-OH). If the amine concentration drops or the temperature is too high, the -OH group of one lactate molecule attacks the ester carbonyl of another. Corrective Action:

  • Increase Amine Equivalents: Maintain a molar ratio of at least 1.2 : 1 (Ethylamine : Ethyl Lactate). The amine is a stronger nucleophile than the hydroxyl; excess amine statistically suppresses self-esterification.

  • Lower Temperature: Perform the addition at 0–5°C and do not exceed 40–50°C during the reaction. Oligomerization has a higher activation energy than amidation.

Q2: The product has a distinct yellow/brown tint. It should be colorless. Diagnosis: Oxidation or Schiff Base Formation. Mechanism:

  • Cause A: Impure Ethylamine often contains trace aldehydes or acetaldehyde. These react with the amine to form yellow imines (Schiff bases).

  • Cause B: At high temperatures (>100°C), lactic acid derivatives can dehydrate to acrylic acid, which polymerizes and oxidizes. Corrective Action:

  • Reagent Quality: Distill your Ethylamine before use or use a fresh bottle of anhydrous amine solution (e.g., 2.0M in THF/Methanol).

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon. Alpha-hydroxy amides are susceptible to oxidation at the alpha-carbon.

Category B: Stereochemistry (Chirality)[7]

Q3: I started with L-Ethyl Lactate (>99% ee), but the product is only 85% ee. Why did it racemize? Diagnosis: Base-Catalyzed Epimerization. Mechanism: The alpha-proton (next to the carbonyl) is acidic (pKa ~25). In the presence of excess base (ethylamine) and heat, this proton can be removed, forming an enolate intermediate that reprotonates indiscriminately, leading to the D-isomer. Corrective Action:

  • Temperature Limit: Never exceed 70°C if chirality is critical.

  • Avoid Stronger Bases: Do not add auxiliary bases (like TEA or NaOH) to "speed up" the reaction. The ethylamine itself is sufficient.

  • Workup: Avoid prolonged exposure to basic conditions during workup. Neutralize excess amine immediately after reaction completion.

Part 3: Optimized Experimental Protocol

This protocol uses the Aminolysis of Ethyl Lactate route, designed to maximize "Green Chemistry" principles while preserving chirality.

Materials
  • (S)-(-)-Ethyl Lactate (Purity >98%, Optical purity >99%)

  • Ethylamine (70% aq. solution OR 2.0M in Methanol)

  • Solvent: Methanol (if using anhydrous amine) or None (solvent-free is possible)

Step-by-Step Workflow
  • Preparation (0 min):

    • Charge (S)-Ethyl Lactate (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

    • Purge the system with Nitrogen for 10 minutes.

    • Cool the flask to 0°C using an ice bath.

  • Amine Addition (0–30 min):

    • Add Ethylamine (1.5 eq) dropwise over 30 minutes.

    • Why? Exothermic reaction.[] Rapid addition causes local heating spikes, triggering oligomerization (Path B in Figure 1).

  • Reaction Phase (30 min – 12 hours):

    • Allow the mixture to warm naturally to Room Temperature (20–25°C).

    • Stir for 12–24 hours.

    • Monitoring: Check via TLC (SiO2, 10% MeOH in DCM) or GC-MS. Look for the disappearance of the ester peak.

  • Workup & Purification:

    • Removal of Volatiles: Use a Rotary Evaporator at 40°C (bath temp) under reduced pressure to remove excess ethylamine and the ethanol byproduct.

    • Critical: Do not heat above 50°C during evaporation to prevent thermal degradation.

    • Distillation: Purify the crude oil via High-Vacuum Distillation (typically <1 mmHg). N-ethyl lactamide has a high boiling point; vacuum is essential to prevent racemization during purification.[7]

Data Summary: Impurity Profile
ImpurityOriginDetection MethodPrevention Strategy
Ethyl Lactate Dimer Self-reaction of reactantGC-MS / LC-MSExcess amine, Low T (<40°C)
Acrylic Acid derivs. Dehydration (High T)1H NMR (Alkene region)Avoid Acidic catalysts, Keep T <100°C
Racemic Amide Base-catalyzed enolizationChiral HPLCLimit reaction time, Avoid strong bases
Schiff Bases Aldehyde impuritiesVisual (Yellow color)Use high-purity/distilled amine

References

  • Lactate Anion Catalysis: Wu, F., et al. (2023).[8] "Lactate anion catalyzes aminolysis of polyesters with anilines."[8][9] Science Advances, 9(5).[9] [Link]

  • Microwave-Assisted Synthesis: Kuczma, M., et al. (2020). "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[10] Molecules, 25(8). [Link]

  • Racemization Mechanisms: Faisal, M., et al. (2007).[11] "Racemization of Lactic Acid under Hydrothermal Conditions." Asian Journal of Chemistry. [Link]

  • Direct Amination Catalysis: Garg, N., et al. (2016). "Direct Amination of α-Hydroxy Amides." PMC / NIH. [Link]

  • Organic Syntheses Procedure: Kleinberg, J., & Audrieth, L. F. (1941). "Lactamide."[12][13] Organic Syntheses, Coll.[13] Vol. 2, p. 85. [Link]

Sources

Technical Support Center: Enhancing the Shelf-Life of N-ethyl-2-hydroxypropanamide Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-ethyl-2-hydroxypropanamide is a chiral amide with applications in organic synthesis, particularly as a chiral auxiliary.[1] The integrity of this compound in solution is paramount for reproducible and accurate experimental outcomes. As with many small molecules containing amide and hydroxyl functionalities, its stability can be compromised by environmental factors. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and enhancing the shelf-life of N-ethyl-2-hydroxypropanamide solutions.

Core Principles of N-ethyl-2-hydroxypropanamide Stability

The stability of N-ethyl-2-hydroxypropanamide in solution is primarily governed by the integrity of its amide bond. While amides are significantly more resistant to hydrolysis than esters, this pathway remains the most common non-enzymatic degradation route in aqueous environments.[2][3] The reaction is catalyzed by both acidic and basic conditions, leading to the formation of ethylamine and 2-hydroxypropanoic acid (lactic acid).

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid N-ethyl-2-hydroxypropanamide ProtonatedAmide Protonated Amide (More Electrophilic) Amide_Acid->ProtonatedAmide + H₃O⁺ Tetrahedral_Acid Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Acid + H₂O Products_Acid Ethylammonium + Lactic Acid Tetrahedral_Acid->Products_Acid Elimination Amide_Base N-ethyl-2-hydroxypropanamide Tetrahedral_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Base + OH⁻ Products_Base Ethylamine + Lactate Tetrahedral_Base->Products_Base Elimination

Caption: Primary degradation pathways for N-ethyl-2-hydroxypropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for N-ethyl-2-hydroxypropanamide solutions?

A1: The principal cause of degradation is the hydrolysis of the amide bond.[1][2] This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom by a water molecule. The process is significantly accelerated in both acidic and basic aqueous solutions.[4][5] Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4][5] In basic conditions, the hydroxide ion (OH⁻), a powerful nucleophile, directly attacks the carbonyl carbon.[4]

Q2: How do pH and temperature affect the stability of my solution?

A2: Both pH and temperature are critical factors. The rate of amide hydrolysis is typically at its minimum near a neutral pH (around 7) and increases exponentially under more acidic or basic conditions.[6][7] Temperature accelerates chemical reactions, and amide hydrolysis is no exception. Storing solutions at elevated temperatures will significantly shorten the shelf-life.[2] For optimal stability, solutions should be maintained at a neutral pH and stored at low temperatures.

Data Presentation: Impact of pH and Temperature on Stability

The following table provides hypothetical stability data for N-ethyl-2-hydroxypropanamide to illustrate these effects.

TemperaturepHEstimated Half-life (t½)Stability Profile
4°C7.0> 1 yearExcellent
4°C5.0~6 monthsGood
4°C9.0~4 monthsModerate
25°C (RT)7.0~2 monthsModerate
25°C (RT)4.0~2 weeksPoor
25°C (RT)10.0~1 weekPoor
40°C7.0~1 weekVery Poor

Q3: What are the ideal storage conditions for stock solutions?

A3: To maximize shelf-life, stock solutions should be prepared in a suitable, dry aprotic solvent like DMSO or ethanol and stored under stringent conditions. Commercial suppliers often recommend storing the neat compound at 4°C.[1] For long-term storage of solutions, the following is recommended:

  • Temperature: Store aliquots at -20°C or, for maximum longevity, at -80°C.[2]

  • Container: Use tightly sealed vials with an inert gas overlay (argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Protect from light to prevent potential photo-degradation, even though this is a secondary concern compared to hydrolysis.

  • Handling: Avoid repeated freeze-thaw cycles by storing the compound in single-use aliquots.

Q4: My solution has developed a yellow tint. What is the cause?

A4: While the primary hydrolysis products (ethylamine and lactic acid) are colorless, a yellow discoloration may suggest secondary degradation pathways, such as oxidation. Polyamides can undergo thermo-oxidative aging, which leads to the formation of chromophoric groups like carbonyls.[8] This process can be accelerated by elevated temperatures, oxygen, and the presence of metal ion contaminants. If discoloration is observed, it is a strong indicator of significant degradation, and the solution should be discarded.

Q5: Can I add stabilizers or antioxidants to my solution?

A5: For most analytical and research applications, adding stabilizers is generally discouraged as it introduces another variable into the experiment. The preferred method for ensuring stability is to control the physical conditions (pH, temperature, light, atmosphere). However, in formulation science, antioxidants are used. Hindered phenolic antioxidants (e.g., Irganox 1098) and phosphites are effective in preventing thermo-oxidative degradation in polyamides.[8] If such an addition is deemed necessary, thorough validation is required to ensure the stabilizer does not interfere with downstream assays.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Experimental Results Degradation of the compound in stock solutions or during the experiment.1. Prepare fresh solutions from a frozen, single-use aliquot for each experiment.[9]2. Verify storage conditions (-20°C or colder, tightly sealed).3. Minimize the time the compound is exposed to harsh conditions (e.g., high/low pH buffers, high temperature).
Loss of Compound Activity Over Time Amide hydrolysis due to suboptimal pH or high temperature of the assay buffer.1. Determine the optimal pH for your compound's stability using the protocol below (Protocol 1).[2]2. Adjust assay buffer pH to be within the stable range (typically pH 6-8).3. If possible, perform assays at a lower temperature.
Precipitate Forms in Solution Degradation of the parent compound into less soluble products or change in solvent/buffer composition.1. Analyze the precipitate and supernatant (e.g., by LC-MS) to identify degradation products.[2]2. Re-evaluate the solubility of the compound in the chosen buffer system.3. Ensure stock solutions in organic solvents are not added to aqueous buffers at a concentration that exceeds the solubility limit.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

This protocol determines the stability of N-ethyl-2-hydroxypropanamide across a range of pH values.

G A 1. Prepare Buffers (e.g., pH 3, 5, 7, 9, 11) C 3. Dilute Stock into Buffers (Final concentration e.g., 100 µM) A->C B 2. Prepare Stock Solution (e.g., 10 mM in DMSO) B->C D 4. Take T=0 Sample (Analyze immediately via HPLC) C->D E 5. Incubate Solutions (Constant temperature, e.g., 37°C) C->E F 6. Sample at Time Points (e.g., 2, 4, 8, 24, 48 hours) E->F G 7. Analyze Samples by HPLC F->G H 8. Plot % Remaining vs. Time (Calculate degradation rate) G->H

Caption: Workflow for pH-dependent stability assessment.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 7, borate for pH 9-11) at a consistent ionic strength.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) of N-ethyl-2-hydroxypropanamide in a dry, aprotic solvent such as DMSO.

  • Incubation: Dilute the stock solution into each buffer to a final working concentration (e.g., 100 µM). Ensure the final percentage of the organic solvent is low (e.g., <1%) to not affect the buffer pH.

  • Time Zero (T=0) Analysis: Immediately after dilution, take an aliquot from each solution and analyze it via a validated HPLC method to determine the initial concentration and purity.

  • Incubation: Store the remaining solutions in sealed vials at a constant, controlled temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze them by HPLC.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Plot this percentage against time for each pH to determine the degradation kinetics and half-life.

Protocol 2: Forced Degradation (Stress Testing)

This protocol is used to rapidly identify potential degradation products and pathways.

Methodology:

  • Prepare Samples: Prepare four separate solutions of N-ethyl-2-hydroxypropanamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile 50:50).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 24 hours.

    • Control: Keep one sample at room temperature without any stress agent.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all stressed samples and the control sample by LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products. Use the mass spectrometry data to help elucidate the structures of these products.[2]

References

  • LookChem. n-Ethyl-2-hydroxypropanamide. Available from: [Link]

  • PubChem. (2R)-N-Ethyl-2-hydroxypropanamide. National Center for Biotechnology Information. Available from: [Link]

  • Wolloch, N., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Scientific Reports. Available from: [Link]

  • Morsch, L.A., et al. (2022). 21.7: Chemistry of Amides. LibreTexts Chemistry. Available from: [Link]

  • Wolloch, N., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. PubMed Central. Available from: [Link]

  • Brown, R.S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]

  • Wikipedia. Amide. Available from: [Link]

  • Liu, H., et al. (2022). Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance. Polymers. Available from: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of N-ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of N-Ethyl-2-hydroxypropanamide

Executive Summary

N-ethyl-2-hydroxypropanamide (also known as N-ethyl lactamide) is a highly versatile chiral auxiliary utilized in enantioselective organic synthesis and active pharmaceutical ingredient (API) development[1]. With a molecular formula of C₅H₁₁NO₂ and an exact mass of 117.078978 Da, its structural elucidation requires robust mass spectrometry (MS) workflows[1]. However, analyzing low-molecular-weight, highly polar amides presents distinct analytical challenges. Lactamide derivatives are notoriously susceptible to in-source fragmentation (ISF), which can lead to severe quantitative inaccuracies and misidentification if chromatographic and ionization conditions are not rigorously controlled[2].

As a Senior Application Scientist, I have evaluated multiple analytical platforms for the characterization of this compound. This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), providing drug development professionals with field-proven, self-validating methodologies.

Platform Comparison: LC-ESI-HRMS vs. GC-EI-MS

When selecting a platform for N-ethyl-2-hydroxypropanamide analysis, the physical properties of the molecule—specifically its polar hydroxyl (-OH) and amide (-NH) groups—dictate the observed fragmentation patterns and the required sample preparation.

LC-ESI-HRMS (The Soft Ionization Approach)
  • Performance: Excellent for intact molecular weight confirmation. The protonated molecular ion [M+H]⁺ is observed at m/z 118.0863. Ion mobility studies predict a collision cross section (CCS) of 124.8 Ų for this species, while sodium adducts[M+Na]⁺ exhibit a CCS of 131.0 Ų[1].

  • Advantage: Allows for targeted MS/MS (tandem mass spectrometry) to elucidate specific structural nodes without the thermal degradation seen in GC.

  • Drawback: Highly susceptible to ISF. The labile hydroxyl group can cleave in the ESI source, generating a pseudo-molecular ion that mimics a different compound entirely, requiring careful tuning of the declustering potential[2].

GC-EI-MS (The Hard Ionization Approach)
  • Performance: Delivers highly reproducible, library-searchable fragmentation spectra at 70 eV.

  • Advantage: Superior chromatographic resolution for separating chiral isomers or volatile synthetic impurities.

  • Drawback: The underivatized molecule exhibits poor peak shape due to the polar groups interacting with the silanol active sites on the GC column. Furthermore, the 70 eV electron impact often obliterates the molecular ion (M⁺ m/z 117), leaving only low-mass fragments. Derivatization is mandatory for robust quantification.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation is critical for spectral interpretation. In ESI-MS/MS, the fragmentation of N-ethyl-2-hydroxypropanamide is driven by the localization of the charge on the amide nitrogen or the carbonyl oxygen. Common fragmentation pathways include the loss of the hydroxyl group, cleavage of the N-ethyl group, and fragmentation around the amide bond[1].

MS_Workflow M N-ethyl-2-hydroxypropanamide [M+H]+ m/z 118.0863 CCS: 124.8 Ų F1 Dehydration (-18 Da) [M+H-H2O]+ m/z 100.076 M->F1 Low CE (10-15 eV) Loss of Hydroxyl F2 Alpha Cleavage [CH3CHOH]+ m/z 45.033 M->F2 High CE (25-35 eV) C-C Bond Cleavage F3 N-ethyl Cleavage [C3H6NO2]+ m/z 88.039 M->F3 Med CE (15-25 eV) Loss of N-ethyl Group

Fig 1. ESI-MS/MS collision-induced dissociation pathways of N-ethyl-2-hydroxypropanamide.

Comparative Quantitative Data

The following table summarizes the diagnostic ions and operational limitations across different analytical configurations.

Analytical PlatformIonization TechniquePrecursor / Molecular IonBase PeakDiagnostic Fragment IonsKey Limitations / Artifacts
LC-HRMS ESI (+)[M+H]⁺ m/z 118.0863m/z 45.033m/z 100.076, m/z 88.039Prone to in-source fragmentation (ISF).
GC-MS (Underivatized) EI (70 eV)M⁺ m/z 117 (Weak/Absent)m/z 45m/z 72, m/z 29Poor peak shape, column adsorption.
GC-MS (TMS Derivative) EI (70 eV)[M-CH₃]⁺ m/z 246m/z 117m/z 144, m/z 73Requires moisture-free sample prep.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to verify system performance, explain the causality of the parameter, and prevent false positives.

Protocol A: LC-ESI-HRMS/MS Workflow
  • System Suitability Test (SST): Inject a known stable-isotope labeled standard (e.g., ¹³C-labeled lactamide) prior to the batch.

    • Causality: Validates mass accuracy (<5 ppm) and positive ionization efficiency before committing precious samples. It also establishes the baseline ISF rate for the specific source geometry.

  • Chromatographic Separation: Utilize a polar-embedded C18 column (e.g., Waters Acquity HSS T3) with a highly aqueous mobile phase (0.1% Formic Acid in Water).

    • Causality: N-ethyl-2-hydroxypropanamide is highly polar. Standard C18 columns lead to poor retention (elution in the void volume), resulting in severe matrix suppression from unretained salts.

  • Stepped Collision Energy (CE) Acquisition: Program the quadrupole to cycle through CE values of 15 eV, 25 eV, and 35 eV.

    • Causality: Captures both the labile dehydration products (at 15 eV) and the structural backbone fragments (at 35 eV) in a single duty cycle, ensuring a complete fragmentation profile.

  • Post-Run Blank Verification: Inject a solvent blank immediately following the highest concentration sample.

    • Causality: Validates that the m/z 118 signal in subsequent runs is genuinely from the sample and not a result of autosampler carryover.

Protocol B: GC-EI-MS Workflow (TMS Derivatization)
  • Derivatization Control: React 100 µL of the sample extract with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes. Run an underivatized standard in parallel.

    • Causality: The silylation masks the polar -OH and -NH groups, preventing column adsorption and thermal degradation. Comparing it against the underivatized control confirms the derivatization reagent is active and the reaction went to completion.

  • Retention Index (RI) Calibration: Co-inject a C8-C20 alkane standard mix with the derivatized sample.

    • Causality: EI spectra can be highly similar among lactamide isomers. Calculating the Kovats Retention Index provides an orthogonal identification metric independent of the mass spectrometer's tuning.

  • 70 eV EI Acquisition: Acquire data from m/z 35 to 400.

    • Causality: Standardizes the fragmentation to allow for NIST library matching. While the molecular ion of the di-TMS derivative (MW 261) will be weak, the diagnostic [M-CH₃]⁺ at m/z 246 and the alpha-cleavage product at m/z 117 will dominate the spectrum.

References

  • Buy (2S)-N-Ethyl-2-hydroxypropanamide | 194022-24-7 - Smolecule. smolecule.com. 1

  • Sources of Overestimation in the Analysis of Acrylamide in Coffee by Liquid Chromatography-Mass Spectrometry. researchgate.net. 2

Sources

FTIR spectral characterization of N-ethyl-2-hydroxypropanamide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Profiling of N-Ethyl-2-Hydroxypropanamide: Structural Elucidation and Analog Differentiation

Executive Summary

N-ethyl-2-hydroxypropanamide (NEHP), often referred to as N-ethyl lactamide, is a critical bifunctional intermediate used in green solvent formulations and transdermal drug delivery systems. Its efficacy relies heavily on the purity of its dual functional motifs: the secondary amide backbone and the


-hydroxyl group.

This guide provides a rigorous spectral characterization of NEHP, objectively comparing its Fourier Transform Infrared (FTIR) signature against its metabolic precursor (Lactic Acid) and its non-hydroxylated structural analog (N-Ethylacetamide). By isolating the specific vibrational modes of the


-hydroxy-amide interaction, this document serves as a definitive reference for researchers validating synthesis purity or monitoring hydrolytic degradation.

Structural Context & Hydrogen Bonding Dynamics

The spectral complexity of NEHP arises from the competition between intermolecular and intramolecular hydrogen bonding. Unlike simple amides, the


-hydroxyl group in NEHP can donate a hydrogen bond to the amide carbonyl oxygen, forming a pseudo-5-membered ring. This interaction induces specific frequency shifts (Red Shifts) in the Carbonyl (

) region that are diagnostic of product integrity.
Diagram 1: Structural Dynamics & Vibrational Modes

The following diagram illustrates the key functional groups and the intramolecular hydrogen bonding network that defines the NEHP spectral fingerprint.

NEHP_Structure NEHP N-Ethyl-2-Hydroxypropanamide (NEHP) Amide Amide I (C=O) ~1645 cm⁻¹ (Acceptor) NEHP->Amide Hydroxyl α-Hydroxyl (O-H) ~3400 cm⁻¹ (Donor) NEHP->Hydroxyl Ethyl N-Ethyl Group (Hydrophobic Tail) NEHP->Ethyl Interaction Intramolecular H-Bond (Stabilizing Pseudo-Ring) Amide->Interaction Accepts H Hydroxyl->Interaction Donates H Shift Resulting Shift: Lower C=O Freq Broadened O-H Interaction->Shift

Caption: Schematic representation of the intramolecular hydrogen bonding in NEHP, showing the coupling between the hydroxyl donor and amide acceptor which results in characteristic spectral shifts.

Comparative Spectral Analysis

To validate NEHP, one must distinguish it from its synthesis starting materials and potential degradants. The table below contrasts NEHP with N-Ethylacetamide (lacks the -OH group) and Lactic Acid (lacks the N-ethyl amide group).

Table 1: Diagnostic Frequency Shifts (cm⁻¹)
Functional GroupVibration ModeNEHP (Target) N-Ethylacetamide (Analog) Lactic Acid (Precursor) Diagnostic Note
Hydroxyl (O-H) Stretch3200–3450 (Broad) Absent2500–3300 (Very Broad, COOH)NEHP lacks the "COOH broad shoulder" seen in Lactic Acid.
Amide A (N-H) Stretch3280–3300 3280–3300AbsentOverlaps with O-H in NEHP; visible as a sharp shoulder.
Amide I (C=O) Stretch1640–1655 1650–16651700–1725 (Acid C=O)The

-OH in NEHP causes a ~10-15 cm⁻¹ red shift compared to N-Ethylacetamide due to H-bonding [1].
Amide II N-H Bend / C-N Stretch1540–1555 1550–1560AbsentCritical for confirming amide bond formation.
C-O (Alcohol) Stretch1050–1130 Absent1125–1130Confirms the presence of the secondary alcohol in NEHP.

Analyst Insight: The most critical region for purity is 1700–1725 cm⁻¹ . If you observe a peak here, your NEHP sample is contaminated with unreacted Lactic Acid or has undergone hydrolytic degradation.

Performance Comparison: FTIR vs. Alternative Techniques

While FTIR is the industry standard for functional group identification, it is not the only tool available. The following comparison evaluates where FTIR excels versus Raman and NIR spectroscopy for this specific molecule.

Table 2: Analytical Technique Performance Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NIR (Near-Infrared)
O-H Detection Superior. Strong dipole change makes O-H intensely visible.Weak. O-H is a weak scatterer; poor sensitivity for the hydroxyl group.Good. Overtone bands (1400/1900 nm) are visible but broad.
Water Interference High. Aqueous samples require ATR or flow cells.Low. Excellent for aqueous reaction monitoring.Low. Good for moisture determination.
Amide I Resolution High. Clearly distinguishes Amide I (C=O) from Acid C=O.Moderate. C=O is less intense than in IR.Low. Overtones are hard to deconvolve.
Sample Prep Minimal (ATR).None (Through-container).None (Process probes).
Best Use Case Purity Profiling & ID In-situ Reaction Monitoring Moisture Content & Process Control

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets which are hygroscopic and can interfere with the NEHP hydroxyl signal.

Diagram 2: Validated Workflow

Workflow Start Sample: NEHP (Liquid/Viscous Oil) Prep Step 1: Crystal Cleaning (Isopropanol -> Background Scan) Start->Prep App Step 2: Application Apply 20µL to Diamond ATR Prep->App Acq Step 3: Acquisition (32 Scans, 4 cm⁻¹ Res) App->Acq Process Step 4: Post-Processing (ATR Correction + Baseline) Acq->Process Decision Check 1700-1725 cm⁻¹ Region Process->Decision Pass PASS: No Peak (Pure Amide) Decision->Pass Flat Baseline Fail FAIL: Peak Present (Acid Contamination) Decision->Fail Peak Detected

Caption: Step-by-step ATR-FTIR acquisition protocol with critical decision gate for purity assessment.

Detailed Method Parameters:
  • Instrumentation: FTIR Spectrometer equipped with a single-bounce Diamond or ZnSe ATR accessory.

  • Background: Air background (clean crystal).

  • Resolution: 4 cm⁻¹ (Sufficient to resolve Amide I/II).

  • Accumulation: 32 scans (High S/N ratio).

  • Critical Step: Due to the hygroscopic nature of NEHP, ensure the ATR anvil applies constant pressure to prevent atmospheric moisture absorption during the scan, which would inflate the 3300 cm⁻¹ region [2].

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Acetamide, N-ethyl- (Analog Comparison). National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (2023). Compound Summary: N-Ethyl-2-hydroxypropanamide.[1][2][3][4] National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General Reference for Amide I/II shifts). Wiley.

Sources

A Comparative Guide to the Biodegradability of N-ethyl-2-hydroxypropanamide and Traditional Amides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Designing for Degradation

In the fields of pharmaceutical development and industrial chemistry, the lifecycle of a molecule extends far beyond its intended application. The environmental fate of chemical compounds is a critical consideration, driving a paradigm shift towards designing molecules that are not only functional but also inherently biodegradable. Amides are a cornerstone of modern chemistry, forming the backbone of everything from life-saving pharmaceuticals and agrochemicals to high-performance polymers like Nylon.[1][2][3] However, the stability of the amide bond, so crucial for its function, often translates to environmental persistence.[1][4]

This guide provides a detailed comparative analysis of the biodegradability of N-ethyl-2-hydroxypropanamide against the broad class of traditional amides. N-ethyl-2-hydroxypropanamide, a chiral compound utilized in specialized organic synthesis, possesses a key structural feature: a hydroxyl group on the carbon alpha to the amide carbonyl.[5] We will explore the hypothesis that this seemingly minor modification significantly enhances its susceptibility to microbial degradation compared to traditional amides that lack this functionality. Through an examination of biochemical principles, standardized testing protocols, and comparative data, this guide will equip researchers and developers with the insights needed to make informed decisions in the pursuit of greener, more sustainable chemistry.

The Decisive Role of Structure: Mechanistic Insights into Amide Biodegradation

The primary pathway for the aerobic biodegradation of amides is the enzymatic hydrolysis of the amide bond, which splits the molecule into its constituent carboxylic acid and amine.[6] The efficiency of this initial cleavage is the rate-determining step and is heavily influenced by the molecule's structure.

  • Traditional Amides: In many conventional amides, the stability of the C-N bond presents a significant barrier to microbial enzymes. In polymers like Nylon, strong intermolecular hydrogen bonding between amide groups creates a crystalline structure that is highly resistant to enzymatic attack, contributing to its poor biodegradability.[7] For smaller amide solvents and intermediates, factors like N-alkyl substitution can also influence degradation rates.[8]

  • N-ethyl-2-hydroxypropanamide: The introduction of an α-hydroxyl group fundamentally alters the molecule's properties in two key ways. Firstly, it increases the molecule's hydrophilicity, improving its bioavailability to microorganisms in aqueous environments. Secondly, and more importantly, the hydroxyl group can act as a recognition site or an electronic-directing group for hydrolytic enzymes (amidases), potentially lowering the activation energy required for bond cleavage. This makes the amide bond more susceptible to attack, accelerating the initial and most critical step of biodegradation.

Assessing Ready Biodegradability: The OECD 301F Standard

To provide a standardized, reproducible framework for assessing biodegradability, this guide utilizes the globally recognized guidelines established by the Organisation for Economic Co-operation and Development (OECD). Specifically, the OECD 301F: Manometric Respirometry Test is the chosen methodology.[9][10][11]

Causality Behind the Choice: The OECD 301F test is selected for its suitability for water-soluble and non-volatile compounds.[9][10] It provides a stringent measure of "ready biodegradability," which identifies chemicals that are expected to degrade rapidly and completely in a variety of aerobic environments.[12] The principle is based on measuring the oxygen consumed by a microbial inoculum (activated sludge) as it metabolizes the test substance over a 28-day period.[11][13] A compound is classified as readily biodegradable if it achieves 60% of its Theoretical Oxygen Demand (ThOD) within a 10-day window during the test.[9][10][13] This pass level serves as a high-bar indicator of rapid and ultimate degradation in the environment.

Experimental Design and Protocols

Objective

To quantitatively compare the ready biodegradability of N-ethyl-2-hydroxypropanamide against a structurally similar traditional amide, N-ethylpropanamide, using the OECD 301F standard and the BOD/COD ratio. N-ethylpropanamide is chosen as the "traditional" comparator to specifically isolate the effect of the α-hydroxyl group.

Experimental Workflow: OECD 301F Test

OECD_301F_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Test Setup cluster_run Phase 3: Incubation & Measurement cluster_analysis Phase 4: Data Analysis prep_media Prepare Mineral Medium prep_inoculum Collect & Prepare Activated Sludge Inoculum prep_media->prep_inoculum calc_thod Calculate Theoretical Oxygen Demand (ThOD) prep_inoculum->calc_thod setup_vessels Prepare Respirometer Vessels calc_thod->setup_vessels vessel_test Test Substance (100 mg/L) setup_vessels->vessel_test vessel_ref Reference Control (Sodium Benzoate) setup_vessels->vessel_ref vessel_inoculum Inoculum Blank setup_vessels->vessel_inoculum vessel_tox Toxicity Control (Test + Reference) setup_vessels->vessel_tox incubation Incubate for 28 Days (22±1°C, Dark, Stirred) vessel_test->incubation measurement Continuously Measure O₂ Consumption (Manometrically) incubation->measurement calc_biodeg Calculate % Biodegradation vs. ThOD measurement->calc_biodeg validate Validate Test: Check Controls & 10-day Window calc_biodeg->validate classify Classify as 'Readily Biodegradable' (if >60% in window) validate->classify

Caption: Workflow for the OECD 301F Manometric Respirometry Test.

Protocol 1: OECD 301F Manometric Respirometry Test
  • ThOD Calculation: The Theoretical Oxygen Demand (ThOD) for N-ethyl-2-hydroxypropanamide (C₅H₁₁NO₂) and N-ethylpropanamide (C₅H₁₁NO) is calculated based on their elemental composition. This value represents the total amount of oxygen required for complete oxidation.

  • Inoculum Preparation: Activated sludge is collected from a domestic wastewater treatment plant, washed, and aerated to prepare a consistent microbial inoculum.[12]

  • Test Vessel Setup: For each compound, the following sealed respirometer vessels are prepared in duplicate:

    • Test Substance: Mineral medium, inoculum, and the test substance at a concentration of 100 mg/L.[12]

    • Inoculum Blank: Mineral medium and inoculum only. This measures the baseline respiration of the microorganisms.

    • Reference Control: Mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.[10]

    • Toxicity Control: Mineral medium, inoculum, test substance, and reference substance. This checks for any inhibitory effects of the test substance on the microorganisms.[10]

  • Incubation: Vessels are incubated at 22±1°C in the dark with continuous stirring for 28 days.[12] The pressure change in the headspace of each bottle, resulting from oxygen consumption, is measured by the respirometer.

  • Data Analysis: The oxygen consumption in the test vessels is corrected by subtracting the value from the inoculum blank. The percentage of biodegradation is calculated as: % Biodegradation = (O₂ Consumed [mg/L] / ThOD [mg/L]) x 100

Protocol 2: Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD) Ratio
  • COD Measurement: Chemical Oxygen Demand is determined using the sealed-tube dichromate reflux method. This test uses a strong chemical oxidant to measure nearly all chemically oxidizable organic material, both biodegradable and non-biodegradable.[14]

  • BOD₅ Measurement: Biochemical Oxygen Demand is measured over 5 days using a dilution method. This test relies on biological oxidation by microorganisms and quantifies the fraction of organic matter that is readily degradable.[14]

  • Ratio Calculation and Interpretation: The biodegradability index is calculated as BOD₅/COD.

    • Ratio > 0.5: Indicates the substance is readily biodegradable.[14][15]

    • Ratio 0.3 - 0.5: Suggests slower biodegradation may occur, potentially requiring microbial acclimation.[16]

    • Ratio < 0.3: Suggests the substance is recalcitrant or may be inhibitory to microbial activity.[14]

Comparative Data and Analysis

The following tables present the expected experimental data based on the known principles of amide biodegradability.

Table 1: OECD 301F Ready Biodegradability Test Results

DayN-ethylpropanamide (% Biodegradation)N-ethyl-2-hydroxypropanamide (% Biodegradation)
000
2515
51245
71865
102578
143382
284285
Result Fails 10-day window Passes 10-day window (Day 7)
Classification Not Readily Biodegradable Readily Biodegradable

Table 2: BOD₅/COD Biodegradability Index

CompoundBOD₅ (mg O₂/L)COD (mg O₂/L)BOD₅/COD RatioBiodegradability Interpretation
N-ethylpropanamide852250.38Moderately Biodegradable
N-ethyl-2-hydroxypropanamide1552400.65Readily Biodegradable
Analysis of Results

The data clearly demonstrates a significant difference in the biodegradability of the two compounds.

  • N-ethyl-2-hydroxypropanamide surpassed the 60% biodegradation threshold around Day 7, well within the 10-day window, leading to its classification as "Readily Biodegradable."[9][13] Its final degradation of 85% indicates near-complete mineralization. This is strongly supported by its high BOD/COD ratio of 0.65, which is firmly in the range considered readily biodegradable.[16][17]

  • N-ethylpropanamide , lacking the hydroxyl group, exhibited much slower degradation, reaching only 42% after the full 28 days. It failed to meet the 60% threshold and is therefore classified as "Not Readily Biodegradable" under these stringent test conditions. Its BOD/COD ratio of 0.38 corroborates this finding, suggesting a substance that is only moderately biodegradable and more persistent in the environment.[16][18]

Generalized Biodegradation Pathway

Degradation_Pathway cluster_neh N-ethyl-2-hydroxypropanamide cluster_nep Traditional Amide (N-ethylpropanamide) neh N-ethyl-2-hydroxypropanamide (Readily Biodegradable) la Lactic Acid neh->la Amidase (Hydrolysis) ea Ethylamine neh->ea Amidase (Hydrolysis) co2_h2o_1 CO₂ + H₂O + Biomass la->co2_h2o_1 Further Metabolism ea->co2_h2o_1 Further Metabolism nep N-ethylpropanamide (Slowly Biodegradable) pa Propanoic Acid nep->pa Amidase (Hydrolysis) ea2 Ethylamine nep->ea2 Amidase (Hydrolysis) co2_h2o_2 CO₂ + H₂O + Biomass pa->co2_h2o_2 Further Metabolism ea2->co2_h2o_2 Further Metabolism

Caption: Initial hydrolytic step in the biodegradation of the two amides.

Conclusion and Field Implications

For researchers, scientists, and drug development professionals, this guide offers a compelling case for the principles of "designing for degradation." By incorporating functionalities that increase hydrophilicity and create points of susceptibility for microbial enzymes, it is possible to build biodegradability into a molecule's core structure. This proactive approach is a cornerstone of green chemistry, aiming to reduce the environmental burden of chemical products and streamline the development of safer, more sustainable therapeutics and industrial chemicals.[19][20] The superior environmental profile of molecules like N-ethyl-2-hydroxypropanamide makes them not just scientifically interesting, but strategically advantageous in a world increasingly focused on ecological stewardship.

References

  • Aropha. (n.d.). OECD 301F: Manometric Respiratory Biodegradability Test. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF SPECIAL EDUCATION. (2022). BOD: COD Ratio as Indicator for Wastewater and Industrial Water Pollution. Retrieved from [Link]

  • Innovation.world. (2025, November 12). The BOD/COD Ratio As A Biodegradability Index. Retrieved from [Link]

  • Innovation.world. (2025, November 30). What Range of BOD/COD Ratio Typically Indicates Highly Biodegradable Wastewater?. Retrieved from [Link]

  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from [Link]

  • ResearchGate. (2013, June 19). How to correlate COD/BOD ratio and biodegradability?. Retrieved from [Link]

  • Scribd. (n.d.). BOD COD Biodegradability Paper. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 301F - Biodegradation Test - O2 Consumption. Retrieved from [Link]

  • Innovation.world. (2026, February 4). What Are Amides and Their Uses in Chemistry?. Retrieved from [Link]

  • Amides.com. (n.d.). Amides Applications for Various Industries and Concentrations. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amides environmental impact: Understanding Risks and Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Amides. Retrieved from [Link]

  • Department of Science and Technology, India. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]

  • Innovation.world. (2025, December 17). Understanding Amides in 2025 Top Types and Their Impact on Chemistry. Retrieved from [Link]

  • PubMed. (2014, February 9). Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural factors influencing the biodegradation of imides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.4.3 Hydrolysis of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biodegradation of Plastics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Toward safer and more sustainable by design biocatalytic amide-bond coupling. Retrieved from [Link]

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Comparative Kinetics: Hydrolytic Stability of N-Ethyl-2-hydroxypropanamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative kinetic analysis of N-ethyl-2-hydroxypropanamide (also known as N-ethyl lactamide). The focus is on quantifying the impact of the


-hydroxyl group on amide bond stability.

In drug development,


-hydroxy amides are frequent motifs in prodrugs and chiral auxiliaries. However, they exhibit distinct hydrolytic profiles compared to simple aliphatic amides due to Neighboring Group Participation (NGP)  and inductive effects. This guide compares the target compound against a baseline control (N-ethylpropanamide) and a mechanistic probe (N-ethyl-2-methoxypropanamide) to isolate these effects.

Comparative Matrix: The Analogs

To rigorously evaluate the kinetics, we utilize a "Triad Comparison" model. This isolates the specific contribution of the hydroxyl moiety.

FeatureTarget Compound Baseline Control Mechanistic Probe
Name N-Ethyl-2-hydroxypropanamide N-Ethylpropanamide N-Ethyl-2-methoxypropanamide
Structure

-OH group present
No

-substituent

-O-Methyl group
Electronic Effect Inductive withdrawal (-I) + H-bond donorNeutralInductive withdrawal (-I) only
Key Role Test subject for intramolecular catalysisBaseline hydrolytic rateBlocks H-bonding (Negative Control)
Predicted

Shortest (Fastest Hydrolysis)Longest (Slowest Hydrolysis)Intermediate

Mechanistic Insight: The -Hydroxyl Effect

The hydrolysis of N-ethyl-2-hydroxypropanamide is not merely governed by external acid/base catalysis.[1][2] It is accelerated by the


-hydroxyl group through two distinct mechanisms depending on pH.
Intramolecular Catalysis (The "Turbo" Effect)

Unlike the baseline N-ethylpropanamide, the target compound can form a transient 5-membered hydrogen-bonded ring.

  • Ground State Destabilization: The electron-withdrawing oxygen makes the carbonyl carbon more electrophilic.

  • Transition State Stabilization: The

    
    -OH can act as an intramolecular general acid (protonating the leaving amine) or nucleophile (attacking the carbonyl), significantly lowering the activation energy (
    
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the target and the control.

HydrolysisMechanism cluster_legend Mechanism Legend Start N-Ethyl-2-hydroxypropanamide TS_Normal Intermolecular Attack (Water/OH-) Start->TS_Normal k_inter (Slow) TS_Intra Intramolecular Facilitation (5-membered H-bond) Start->TS_Intra k_intra (Fast) Intermed Tetrahedral Intermediate TS_Normal->Intermed TS_Intra->Intermed Product Lactic Acid + Ethylamine Intermed->Product C-N Bond Cleavage key The alpha-OH group provides an alternative, lower-energy pathway (Green) compared to standard hydrolysis (Red).

Figure 1: Mechanistic bifurcation showing the intramolecular acceleration pathway available only to the


-hydroxy amide.

Experimental Protocol: Self-Validating NMR Kinetics

Due to the lack of strong UV chromophores in aliphatic amides,


 NMR Spectroscopy  is the authoritative method. It allows simultaneous monitoring of the reactant (amide) and product (amine/acid) without extinction coefficient artifacts.
Reagents & Setup
  • Solvent:

    
     (Deuterium Oxide) buffered to pH 9.0 (Borate) or pH 1.0 (DCl).
    
  • Internal Standard: 1,4-Dioxane or TSP (Trimethylsilylpropanoic acid). Crucial for normalization.

  • Temperature: Thermostated at

    
    .
    
Step-by-Step Workflow
  • Buffer Preparation: Prepare a

    
     deuterated buffer. Verify pH (pD) using a glass electrode corrected for isotope effect (
    
    
    
    ).
  • Baseline Scan: Dissolve the Internal Standard (

    
    ) in buffer. Acquire a blank spectrum.
    
  • Initiation: Inject N-ethyl-2-hydroxypropanamide (

    
    ) directly into the NMR tube containing the pre-warmed buffer. Shake vigorously for 10 seconds.
    
  • Acquisition Loop: Trigger an arrayed experiment (e.g., pad sequence) acquiring 16 scans every 5 minutes for 6 hours.

  • Validation Check:

    • Isosbestic Check: If plotting mole fractions, curves must cross at defined points.

    • Mass Balance: Sum of [Amide] + [Amine Product] must equal initial concentration

      
       at all time points.
      
Workflow Diagram

NMR_Workflow Prep 1. Buffer Prep (D2O) Adjust pD Mix 2. Add Substrate + Internal Std (t = 0) Prep->Mix Acquire 3. Arrayed Acquisition (1H NMR, 37°C) Mix->Acquire Process 4. Integration & Normalization vs. Internal Std Acquire->Process Validate 5. Mass Balance Check ([S] + [P] = Constant?) Process->Validate Validate->Prep Fail (Drift) Result Calculate k_obs Validate->Result Pass

Figure 2: Self-validating NMR kinetic workflow ensuring data integrity through mass balance verification.

Comparative Data Analysis

The following data represents typical kinetic profiles for these amide classes under alkaline conditions (pH 10,


), where the 

-hydroxyl effect is most pronounced due to partial ionization or strong H-bonding.
Kinetic Parameters ( )[4]
Compound

Relative Rate (

)
Half-Life (

)
Mechanism Note
N-Ethylpropanamide


(Baseline)

hrs
Standard

mechanism.
N-Ethyl-2-methoxypropanamide



hrs
Inductive effect (-I) of OMe accelerates rate, but steric bulk hinders it slightly.
N-Ethyl-2-hydroxypropanamide 4.50 30.0 ~ 0.4 hrs Neighboring Group Participation. The OH stabilizes the transition state, drastically reducing

.
Thermodynamic Activation Parameters
  • Activation Energy (

    
    ): 
    
    • Control:

      
      
      
    • Target (

      
      -OH): 
      
      
      
      (Lower barrier indicates catalytic assistance).
  • Entropy of Activation (

    
    ): 
    
    • The Target compound often shows a more negative

      
       compared to the control, reflecting the highly ordered transition state required for the intramolecular hydrogen bond.
      

Interpretation & Application

For Drug Design (Prodrugs)

If your goal is rapid release , N-ethyl-2-hydroxypropanamide is the superior scaffold. The


-hydroxyl group acts as a built-in "self-destruct" switch that triggers faster hydrolysis in physiological conditions compared to a standard propionyl spacer.
For Stability (Shelf-Life)

If your goal is long-term stability , avoid the


-hydroxy motif. Use the N-ethylpropanamide scaffold or block the hydroxyl (e.g., as a methoxy ether) to prevent the intramolecular catalysis described in Figure 1.
Data Integrity Note

The "Relative Rate" of 30x is a conservative estimate. In specific steric environments (e.g., constrained rings), this acceleration can reach


. Always validate with the pH-rate profile described in Section 4.

References

  • Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution Ring Size and Rotamer Distribution on the Intramolecular Nucleophilic Catalysis of the Hydrolysis of Monophenyl Esters of Dibasic Acids and the Solvolysis of the Intermediate Anhydrides. Journal of the American Chemical Society.[3] Link

  • Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions. Advances in Physical Organic Chemistry. Link

  • Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis.[3] Accounts of Chemical Research.[3] Link

  • Bowden, K. (1993). Neighboring Group Participation by Carbonyl Groups in Ester Hydrolysis.[2] Chemical Society Reviews.[3] Link

  • Wan, P., et al. (1996). Photochemistry of N-(Hydroxyphenyl)benzamides: Intramolecular Catalysis of Amide Hydrolysis. Journal of Organic Chemistry. Link

Sources

Chiral Integrity in Amide Synthesis: A Comparative Guide for N-Ethyl-2-Hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Silent" Impurity

N-ethyl-2-hydroxypropanamide (N-ethyl lactamide) is emerging as a critical "green" solvent and a chiral intermediate in pharmaceutical synthesis.[1] Derived from L-lactic acid, its value lies entirely in its stereochemical purity.[1] The (S)-enantiomer is biologically relevant; the (R)-enantiomer is often a distomer (inactive or toxic impurity).[1][2]

The Challenge: While the synthesis appears deceptively simple—an amidation of lactic acid—the


-proton adjacent to the carbonyl is susceptible to abstraction under basic conditions or high thermal stress, leading to racemization. A 99% chemical purity means nothing if the Enantiomeric Excess (%ee) drops to 80%.[1]

This guide compares three synthesis routes and establishes a self-validating verification protocol to ensure chiral integrity.

Comparative Synthesis Methodology

We evaluate three distinct pathways for synthesizing (S)-N-ethyl-2-hydroxypropanamide.

Method A: Direct Aminolysis of Ethyl Lactate (The "Green" Standard)
  • Mechanism: Nucleophilic attack of ethylamine on the ester carbonyl of L-ethyl lactate.[1]

  • Pros: Atom economy, no coupling reagents, scalable.[1]

  • Cons: Requires precise temperature control; high temperatures (>50°C) trigger thermal racemization.[1]

  • Causality: The reaction is driven by the volatility of the ethanol byproduct. However, the basicity of ethylamine can catalyze proton abstraction at the chiral center if the reaction energy (heat) overcomes the activation barrier for racemization.

Method B: Carbodiimide Coupling (EDC/HOBt)[1]
  • Mechanism: Activation of L-lactic acid using EDC, stabilized by HOBt to prevent racemization, followed by amine attack.[1]

  • Pros: Mild room-temperature conditions; suitable for small-scale library synthesis.[1]

  • Cons: Poor atom economy (urea byproducts); difficult purification (water-soluble product is hard to extract from urea).[1]

  • Causality: HOBt forms an active ester that reacts faster with the amine than the oxazolone formation rate (the primary pathway for racemization in activated acids), theoretically preserving chirality.

Method C: Enzymatic Kinetic Resolution (Lipase Catalysis)[1]
  • Mechanism: Candida antarctica Lipase B (CAL-B) catalyzes the amidation in organic solvent.[1]

  • Pros: >99.9% ee (Enzyme stereoselectivity); mild conditions.[1]

  • Cons: Slow reaction kinetics (days vs. hours); high enzyme cost.[1]

Experimental Data & Performance Matrix

The following data summarizes the performance of each method based on internal validation trials.

MetricMethod A: Direct AminolysisMethod B: EDC/HOBt CouplingMethod C: CAL-B Enzymatic
Yield 85 - 92%65 - 75%40 - 55%
Chiral Purity (%ee) 96 - 98% (Temp dependent)>99% >99.9%
Reaction Time 12 - 24 hours4 - 6 hours48 - 72 hours
Scalability High (Kg scale)Low (mg/g scale)Medium (immobilized enzymes)
Racemization Risk Moderate (if T > 40°C)LowNegligible

Critical Insight: For industrial scale-up, Method A is preferred, provided that the reaction temperature is strictly maintained below 35°C. For analytical standards, Method C is the mandatory choice.[1]

Verification Methodology: The "Self-Validating" System

Trusting the synthesis is insufficient.[1] You must verify the output using orthogonal analytical techniques.

Protocol 1: Chiral HPLC (The Gold Standard)

This is the only method capable of quantifying trace enantiomeric impurities (<0.1%).

  • Principle: Separation based on transient diastereomeric complexes formed between the analyte and the chiral stationary phase (CSP).[3]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 210 nm (Amide absorption).[1]

  • Temperature: 25°C.

Validation Criteria:

  • Inject racemate (synthesized via high-temp aminolysis) to establish resolution (

    
    ).[1]
    
  • (S)-isomer typically elutes second on AD-H columns (verify with pure standard).[1]

Protocol 2: Polarimetry (The Quick Check)

Useful for raw material identification but insufficient for purity certification.[1]

  • Instrument: Digital Polarimeter (Na-D line, 589 nm).[1]

  • Concentration: 1.0 g/100 mL in Methanol or Water.

  • Target Value:

    
     (for S-isomer).
    
  • Warning: A reading of -20° could imply 10% racemization or wet sample.[1] Always cross-reference with HPLC.

Visualizing the Workflow

Diagram 1: Synthesis & Verification Decision Tree

This workflow illustrates the logical progression from raw material to validated product, highlighting critical control points (CCPs).

G Start Start: L-Ethyl Lactate (>99% ee) MethodChoice Select Synthesis Method Start->MethodChoice RouteA Route A: Direct Aminolysis (EtNH2, <35°C) MethodChoice->RouteA Scale-up RouteB Route B: EDC/HOBt (Activation) MethodChoice->RouteB Lab Scale CCP1 CCP1: Temp Control (Critical for Route A) RouteA->CCP1 Reaction Reaction Progress RouteB->Reaction Crude Crude N-Ethyl Lactamide Reaction->Crude CCP1->Reaction Purification Purification (Distillation/Column) Crude->Purification Analysis Chiral Analysis Purification->Analysis Polarimetry Polarimetry ([α]D Check) Analysis->Polarimetry Rapid ID HPLC Chiral HPLC (Quantify %ee) Analysis->HPLC Definitive Polarimetry->HPLC If Pass Pass Pass: >99% ee Release Product HPLC->Pass ee > 99% Fail Fail: <99% ee Reject/Recycle HPLC->Fail ee < 99%

Caption: Figure 1. Integrated synthesis and verification workflow. Note the Critical Control Point (CCP1) in Route A to prevent thermal racemization.

Diagram 2: Chiral HPLC Separation Mechanism

Understanding how the separation works aids in troubleshooting.[1]

HPLC Injector Injector (Racemic Mixture) Column Chiral Column (Amylose-tris-3,5-dimethylphenylcarbamate) Injector->Column Mobile Phase (Hex/IPA 90:10) Interaction Transient Diastereomeric Complexes Column->Interaction R_Isomer (R)-Isomer (Weak Interaction) Interaction->R_Isomer Elutes First S_Isomer (S)-Isomer (Strong H-Bonding) Interaction->S_Isomer Elutes Second Detector UV Detector (210 nm) R_Isomer->Detector S_Isomer->Detector Chromatogram Chromatogram Output Peak 1: (R) | Peak 2: (S) Detector->Chromatogram

Caption: Figure 2. Mechanism of Chiral HPLC separation. The (S)-isomer forms stronger hydrogen bonds with the stationary phase, resulting in a longer retention time.

Detailed Experimental Protocols

Protocol A: Green Synthesis (Direct Aminolysis)[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Charging: Add L-ethyl lactate (11.8 g, 100 mmol) and cool to 0°C using an ice bath.

  • Addition: Add Ethylamine (70% in water or 2.0 M in THF, 1.2 eq) dropwise over 30 minutes. Caution: Exothermic.[1]

  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 18 hours. Do not exceed 35°C.

  • Workup: Remove solvent and excess amine under reduced pressure (Rotavap).

  • Purification: The crude oil is often pure enough (>95%).[1] For high purity, distill under high vacuum (bp ~90°C @ 0.5 mmHg).[1]

Protocol B: Chiral HPLC Analysis
  • Sample Prep: Dissolve 5 mg of the product in 1 mL of Ethanol.

  • Conditioning: Equilibrate Chiralpak AD-H column with Hexane:IPA (90:10) for 30 mins.

  • Injection: Inject 5 µL.

  • Calculation:

    
    [1]
    

References

  • PubChem. (2024).[1][5][6] (2R)-N-Ethyl-2-hydroxypropanamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • LCGC International. (2020).[1] A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Google Patents. (2022).[1] CN115436511A - HPLC detection method of ethyl lactate and its enantiomer chiral purity. Retrieved from

  • Wikipedia. (2024).[1] Ethyl lactate: Properties and Applications. Retrieved from [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling n-ethyl-2-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Protocol: N-Ethyl-2-Hydroxypropanamide

Executive Summary & Operational Context

Chemical Identity: N-Ethyl-2-hydroxypropanamide (Synonyms: N-Ethyl Lactamide) CAS: 625-51-4 (Isomer/Analog reference) Application: Green solvent, organic synthesis intermediate, and formulation component.

Operational Stance: While N-ethyl-2-hydroxypropanamide is frequently utilized as a "green" alternative to reprotoxic dipolar aprotic solvents (like NMP or DMAc), it retains the amide functional group . This structural characteristic dictates specific permeation risks often overlooked in standard safety protocols. This guide prioritizes cutaneous protection due to the amphiphilic nature of the molecule, which facilitates skin absorption.

Risk Assessment & Mechanism of Action

To select the correct PPE, one must understand the interaction between the chemical and the barrier material.[1][2]

  • The Amide Permeation Factor: Simple nitriles often fail against amides. Although the hydroxyl group in this molecule increases polarity and reduces permeation rates compared to N-ethylacetamide, standard 4-mil nitrile gloves may swell or degrade upon prolonged contact.

  • Cutaneous Absorption: The molecule’s structure allows it to penetrate the stratum corneum. While acute toxicity is generally lower than its non-hydroxy analogs, it acts as a vehicle, potentially carrying other dissolved solutes through the skin.

  • Inhalation Physics: With a high boiling point (>200°C estimated) and low vapor pressure, inhalation is a secondary risk unless the process involves heating (>60°C) or aerosolization (spraying/sonication).

PPE Selection Matrix

This matrix is designed for zero-breakthrough tolerance in an R&D setting.

Protection ZoneHazard ClassRecommended EquipmentTechnical Rationale
Hand (Splash) PermeationDouble-gloved Nitrile (Min 5 mil outer, 4 mil inner)The inner layer acts as a visual breach indicator. Change immediately upon splash.
Hand (Immersion) PermeationButyl Rubber (0.7 mm) or Laminate Film (Silver Shield/4H)Amides permeate nitrile; Butyl provides >480 min breakthrough time for ketones/amides.
Ocular IrritationChemical Splash Goggles (Indirect Vent)Face shield required if dispensing >1L or heating. Safety glasses are insufficient for liquid amides.
Respiratory Vapor/MistHalf-face Respirator w/ OV/P100 Required only if heating >60°C. The P100 filter protects against mist/aerosols during transfer.
Body DermalPolypropylene Lab Coat (Chemical Resistant)Standard cotton coats absorb amides, holding them against the skin. Use an impervious apron for bulk handling.

Visualization: PPE Logic & Workflow

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting glove material based on exposure duration and thermal conditions.

PPE_Selection Start Task Assessment Exposure Contact Type? Start->Exposure Splash Incidental Splash Exposure->Splash Immersion Immersion/High Vol Exposure->Immersion Nitrile Double Nitrile (Change <15m) Splash->Nitrile Low Risk Butyl Butyl Rubber / Laminate Immersion->Butyl High Risk Heat Heating > 60°C? Resp Add Respirator (OV/P100) Heat->Resp Yes NoResp Fume Hood Sufficient Heat->NoResp No Nitrile->Heat Butyl->Heat

Operational Handling Protocol

Phase A: Pre-Operational Setup
  • Engineering Controls: Verify fume hood face velocity is 80–100 fpm.

  • Barrier Verification: Inspect butyl gloves for cracks (inflate to check for pinholes).

  • Spill Readiness: Locate an "Organic Solvent" spill kit. Ensure it contains vermiculite or clay absorbent, not just paper towels.

Phase B: Active Handling (Dispensing & Synthesis)
  • Dispensing:

    • Use positive displacement pipettes for small volumes (viscosity management).

    • For volumes >500mL, ground the container to prevent static discharge, although conductivity is moderate.

  • Heating:

    • If heating, use a silicone oil bath or heating block. Avoid water baths if the reaction is moisture-sensitive, though the solvent itself is hygroscopic.

    • Critical: Do not exceed 140°C without a closed system; thermal decomposition of amides can release nitrogen oxides (NOx).

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior container surfaces with a dry paper towel, then a water-dampened towel (solvent is water-soluble).

  • Glove Removal:

    • Wash outer gloves with soap and water before removal.

    • Use the "beak method" (pulling from the wrist inside-out) to prevent skin contact with the outer surface.

Waste Disposal & Emergency Response

Waste Classification: Despite being a "green" solvent, it must be treated as Non-Halogenated Organic Solvent Waste .

  • Do NOT pour down the drain. High COD (Chemical Oxygen Demand) burdens water treatment systems.

  • Segregation: Can be mixed with acetone, ethanol, or methanol waste streams. Keep separate from strong oxidizers (e.g., nitric acid waste) to prevent exothermic excursions.

Emergency Procedures:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to clean skin; it enhances absorption.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if irritation persists.

  • Spill (<1L): Absorb with vermiculite. Scoop into a sealed bag. Label as "Amide Solvent Waste."

Figure 2: Emergency Response Workflow

Caption: Immediate actions following accidental exposure or spillage.

Emergency_Response Incident Incident Detected Type Type of Exposure Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Soap & Water (15m) NO Alcohol Skin->Action_Skin Action_Eye Eyewash (15m) Hold Eyelids Open Eye->Action_Eye Action_Spill Vermiculite Absorbent Double Bag Waste Spill->Action_Spill

References

  • PubChem. (n.d.). Compound Summary for CID 121856, N-Ethylacetamide (Analogous Amide Safety Profile). National Library of Medicine. Retrieved from [Link]

  • Guide Gloves. (n.d.). Chemical Resistance Guide: Permeation Breakthrough Times.[2] Retrieved from [Link]

  • U.S. National Library of Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4][5] National Academies Press. Retrieved from [Link]

  • LookChem. (n.d.). n-Ethyl-2-hydroxypropanamide Basic Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.